1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
Description
Properties
IUPAC Name |
1-fluoro-5-methoxy-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNHPTUQNTUAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594137 | |
| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314298-13-0 | |
| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS 314298-13-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS 314298-13-0), a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document details its physicochemical properties, safety information, a proposed synthesis protocol, and its prospective applications in drug discovery, particularly as a versatile molecular building block.
Core Physicochemical and Safety Data
This compound is a multi-functionalized aromatic compound. The strategic placement of its fluoro, methoxy, methyl, and nitro groups creates a unique electronic environment, making it a valuable synthon for complex organic synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 314298-13-0 | [2] |
| Molecular Formula | C₈H₈FNO₃ | [2] |
| Molecular Weight | 185.15 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 272.6 ± 35.0 °C at 760 mmHg | [3] |
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. It is classified as a warning-level hazard, with potential for skin and eye irritation.[4]
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Proposed Synthesis and Experimental Protocol
Proposed Synthetic Pathway
References
Technical Guide: Physical Properties of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a substituted aromatic compound with the CAS Number 314298-13-0. Its molecular structure, featuring a combination of electron-donating and electron-withdrawing groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. This document provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates the relationships between these properties.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 314298-13-0[1] |
| Molecular Formula | C₈H₈FNO₃[1] |
| Molecular Weight | 185.15 g/mol |
| Appearance | Yellow solid[1] |
| Purity | Typically ≥97% or 98%[1] |
Physical Properties
| Property | Value | Source |
| Melting Point | 133–135 °C | Experimental |
| Boiling Point | 272.6 ± 35.0 °C at 760 mmHg | Predicted |
| Density | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination (for Solids with a Measurable Vapor Pressure)
While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure or estimated using computational methods. The following describes a general method for determining the boiling point of a liquid, which can be adapted for high-melting solids.
Methodology:
-
Apparatus: A small amount of the substance is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end below the surface of the liquid. The test tube is then attached to a thermometer and heated in a suitable bath.
-
Heating: The apparatus is heated gradually. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external pressure.
Density Determination of a Solid
The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.
Methodology:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully submerged in the liquid, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Procedure: A small, accurately weighed amount of this compound is placed in a test tube. A measured volume of the chosen solvent is added incrementally with agitation (e.g., vortexing or stirring).
-
Observation: The mixture is observed for the complete dissolution of the solid. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the maximum mass of solute that can dissolve in a specific volume of solvent at a given temperature.
Logical Relationships of Physical Properties
The physical properties of a molecule are interconnected and are determined by its chemical structure. The following diagram illustrates these relationships for this compound.
Caption: Interrelationships between the molecular structure and physical properties of this compound.
References
An In-depth Technical Guide to 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
IUPAC Name: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
Introduction
This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring a combination of electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, nitro) groups, imparts a unique electronic environment that makes it a valuable intermediate in the development of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic protocol, key reactions, and its relevance in the context of pharmaceutical research, particularly in the development of targeted cancer therapies.
Physicochemical Properties
The quantitative data for this compound and a structurally similar compound are summarized below for comparative analysis.
| Property | Value (this compound) | Value (1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene) |
| CAS Number | 314298-13-0[2] | 708-04-3[3] |
| Molecular Formula | C₈H₈FNO₃[2] | C₈H₈FNO₃[3] |
| Molecular Weight | 185.15 g/mol [2] | 185.15 g/mol [3] |
| Appearance | Yellow Solid | Not Specified |
| Purity | ≥98% | ≥98%[3] |
| Storage | Sealed in dry, 2-8°C[2] | Room temperature[3] |
Proposed Synthesis
Experimental Protocol: Nitration of 4-Fluoro-2-methoxytoluene
-
Reaction Setup: To a stirred, cooled (0°C) solution of 4-fluoro-2-methoxytoluene in concentrated sulfuric acid, slowly add potassium nitrate in portions.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by carefully pouring it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Key Reactions and Applications in Drug Development
The unique arrangement of functional groups in this compound makes it amenable to several key transformations that are highly valuable in the synthesis of pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group para to the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group, allowing for its displacement by a variety of nucleophiles, such as amines, alkoxides, and thiols. This reaction is fundamental in building molecular complexity.
Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline derivative. This transformation is a cornerstone of medicinal chemistry, as the resulting amino group provides a handle for a wide range of subsequent reactions, including amide bond formation and diazotization.
A closely related compound, 4-Fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[5] Osimertinib is used to treat non-small cell lung cancer in patients with specific EGFR mutations, which are often associated with aberrant signaling through the BRAF/MEK/ERK (MAPK) pathway.[6] The BRAF V600E mutation, for instance, leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation.[7][8]
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 314298-13-0|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Osimertinib Mesylate [cjph.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Solubility of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a substituted nitrobenzene derivative with a molecular formula of C₈H₈FNO₃.[1] Its structure, featuring a combination of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy, methyl) groups, makes it a versatile building block in organic synthesis.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery and development, as solubility impacts reaction kinetics, purification, formulation, and bioavailability.
This guide provides a methodological approach to determining the solubility of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥97% (HPLC) | [1] |
Note: More detailed experimental data such as melting point, boiling point, and logP were not found in the initial search for this specific compound. The general principle "like dissolves like" suggests that this moderately polar compound will exhibit higher solubility in polar aprotic and some polar protic solvents.
Experimental Protocols for Solubility Determination
The following are detailed experimental protocols that can be employed to quantitatively determine the solubility of this compound in various organic solvents.
Equilibrium Solubility Measurement (Shake-Flask Method)
This is a widely used and reliable method for determining thermodynamic solubility.
Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
Calculate the original solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
High-Throughput Kinetic Solubility Assay
This method provides a faster, albeit less precise, estimation of solubility and is often used in early drug discovery screening.
Objective: To rapidly estimate the solubility of the compound in an aqueous or co-solvent system.
Materials:
-
This compound (as a high-concentration stock solution in DMSO)
-
Aqueous buffer or organic solvent of interest
-
96-well plates
-
Automated liquid handler
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Using an automated liquid handler, dispense the stock solution into the wells of a 96-well plate.
-
-
Precipitation Induction:
-
Rapidly add the aqueous buffer or organic solvent to the wells containing the DMSO stock solution. The sudden change in solvent composition will cause the compound to precipitate if its solubility is exceeded.
-
-
Detection:
-
Measure the turbidity or light scattering of the resulting solutions in each well using a nephelometer. Alternatively, the concentration of the dissolved compound can be estimated by measuring the UV absorbance after filtering out the precipitate.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the solubility of a compound.
Conclusion
While specific, experimentally determined solubility data for this compound in a range of organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary protocols and logical workflows to independently determine this crucial physicochemical parameter. The application of the detailed shake-flask method will yield accurate thermodynamic solubility data, which is invaluable for process chemistry, formulation development, and further research endeavors. The high-throughput kinetic method can serve as a rapid screening tool in the early stages of discovery. A systematic study of its solubility in a well-chosen panel of organic solvents will significantly enhance the utility of this important synthetic intermediate.
References
Technical Data Sheet: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides key technical information for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, a versatile molecular building block utilized in advanced pharmaceutical research and organic synthesis. Its distinct substitution pattern, featuring fluorine, methoxy, methyl, and nitro groups, makes it a valuable intermediate for constructing complex molecules.
Chemical Properties and Identifiers
The fundamental physicochemical properties of this compound are summarized below. These values are essential for reaction planning, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₃ | [1][2] |
| Molecular Weight | 185.15 g/mol | [1][2] |
| CAS Number | 314298-13-0 | [2] |
| SMILES | CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])OC)F | [1] |
Molecular Structure
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its functional groups on the benzene ring.
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound can be found in various chemical synthesis databases and publications. A general synthetic approach involves the nitration of a corresponding fluorinated and methylated anisole derivative. For specific, validated protocols, researchers are advised to consult peer-reviewed literature and established chemical synthesis suppliers.
Applications in Research and Development
This compound serves as a critical intermediate in the synthesis of a wide range of complex organic molecules. The presence of multiple functional groups allows for diverse chemical transformations. For instance, the nitro group can be reduced to an amine, providing a site for amide bond formation or other nucleophilic additions. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the introduction of various other functionalities. These characteristics make it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[3]
References
Structure Elucidation of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Due to the limited availability of public experimental data, this guide is based on predicted spectroscopic data derived from established principles of organic spectroscopy. It serves as a practical framework for the analysis of this compound and similarly substituted aromatic systems.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is foundational for the structure elucidation process.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | d | ~3.0 | H-3 |
| ~6.80 | d | ~10.0 | H-6 |
| ~3.95 | s | - | -OCH₃ |
| ~2.30 | s | - | -CH₃ |
Note: The aromatic proton signals are predicted based on the expected electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho proton (H-3). The methoxy group is electron-donating, shielding the ortho proton (H-6). The fluorine atom will introduce through-bond coupling, which is reflected in the multiplicity.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-1 |
| ~120.0 (d, ³JCF ≈ 5 Hz) | C-2 |
| ~125.0 (d, ³JCF ≈ 10 Hz) | C-3 |
| ~145.0 | C-4 |
| ~150.0 (d, ²JCF ≈ 15 Hz) | C-5 |
| ~110.0 (d, ²JCF ≈ 25 Hz) | C-6 |
| ~56.0 | -OCH₃ |
| ~15.0 | -CH₃ |
Note: The chemical shifts are estimated based on incremental rules for substituted benzenes. The presence of the fluorine atom will result in characteristic splitting patterns (doublets, d) due to C-F coupling, with the magnitude of the coupling constant (J) depending on the number of bonds separating the carbon and fluorine atoms.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |
| ~1610, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1050 | Medium | Aryl-O stretch (symmetric) |
| ~1200 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 185 | Molecular ion [M]⁺ |
| 170 | [M - CH₃]⁺ |
| 155 | [M - NO]⁺ |
| 139 | [M - NO₂]⁺ |
| 125 | [M - CH₃ - NO₂]⁺ |
Experimental Protocols
A plausible synthetic route for this compound involves the nitration of 4-fluoro-3-methylanisole.
Synthesis of this compound
Materials:
-
4-Fluoro-3-methylanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add 4-fluoro-3-methylanisole to concentrated sulfuric acid with stirring.
-
Maintain the temperature below 5 °C and add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the crude product.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Structure Elucidation Workflow
The confirmation of the structure of this compound would involve a systematic analysis of the spectroscopic data.
Mass Spectrometry
The mass spectrum would first be analyzed to determine the molecular weight of the compound. A molecular ion peak at m/z 185 would confirm the molecular formula C₈H₈FNO₃. The fragmentation pattern would provide initial clues about the structural fragments.
Infrared Spectroscopy
The IR spectrum would be used to identify the functional groups present. The characteristic strong absorption bands for the nitro group (~1520 and ~1340 cm⁻¹), the C-F bond (~1200 cm⁻¹), and the aryl ether linkage (~1250 cm⁻¹) would be key indicators.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise substitution pattern of the aromatic ring.
-
¹H NMR: The presence of two signals in the aromatic region, a singlet for the methoxy group, and a singlet for the methyl group would be expected. The downfield shift of one aromatic proton would be consistent with its position ortho to the electron-withdrawing nitro group. The upfield shift of the other aromatic proton would be consistent with its position ortho to the electron-donating methoxy group. The coupling of the aromatic protons to the fluorine atom would provide further structural information.
-
¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The large one-bond C-F coupling constant for C-1 would be a definitive indicator of the fluorine attachment point. The smaller two- and three-bond C-F couplings for the other aromatic carbons would allow for the unambiguous assignment of the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): While not detailed in the predicted data, 2D NMR experiments would be crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the methoxy protons and the carbon to which the methoxy group is attached, and between the methyl protons and the adjacent aromatic carbons.
Visualizations
The following diagrams illustrate the proposed synthesis and the logical workflow for the structure elucidation.
Caption: Proposed synthesis of this compound.
Caption: Logical workflow for the structure elucidation process.
An In-depth Technical Guide to 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the chemical compound 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS Number: 314298-13-0). While a definitive historical record of its initial discovery and first synthesis remains elusive in publicly accessible literature, this document compiles available information on its synthesis, chemical properties, and its role as a key intermediate in various fields, particularly in medicinal chemistry. This guide also presents a plausible synthetic pathway and includes detailed experimental protocols for related compounds to aid researchers in its preparation and application.
Introduction
This compound is a substituted aromatic compound of significant interest in organic synthesis. Its structure, featuring a combination of electron-donating (methoxy and methyl) and electron-withdrawing (fluoro and nitro) groups, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The presence of a nitro group allows for further functionalization, such as reduction to an amine, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions. This versatility has led to its use as a key intermediate in the development of pharmaceuticals and other specialty chemicals.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from commercial suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 314298-13-0 | Commercial Suppliers |
| Molecular Formula | C₈H₈FNO₃ | Commercial Suppliers |
| Molecular Weight | 185.15 g/mol | Calculated |
| Appearance | Yellow solid | Unibrom Corp[1] |
| Purity | ≥97% to ≥98% | Unibrom Corp, BLDpharm[1][2] |
Table 1: Physicochemical Properties of this compound
Plausible Synthesis Pathway
The proposed synthesis workflow is depicted in the following diagram:
References
chemical suppliers of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
An In-depth Technical Guide to 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for Drug Discovery Professionals
Introduction
This compound is a multi-functional benzene derivative of significant interest to researchers in pharmaceutical sciences and organic synthesis. Its strategically substituted aromatic ring, featuring fluorine, methoxy, methyl, and nitro groups, makes it an exceptionally versatile molecular building block.[1] This guide provides a comprehensive overview of its chemical properties, suppliers, reactivity, and applications, with a focus on its utility in the development of active pharmaceutical ingredients (APIs).
Chemical Properties and Data
The unique arrangement of electron-withdrawing groups (nitro and fluorine) and electron-donating groups (methoxy and methyl) on the benzene ring creates a distinct electronic environment.[1] This configuration makes the compound highly amenable to regioselective reactions, a critical feature for efficient and precise molecular construction in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 314298-13-0 | [1] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | |
| Appearance | Yellow solid | [1] |
| Purity | ≥97% (HPLC) | [1] |
Commercial Availability
This chemical intermediate is available from several specialized chemical suppliers, ensuring its accessibility for research and development purposes.
| Supplier | Purity Specification | Available Information |
| Unibrom Corp | ≥97% (HPLC) | Product details, Applications |
| BLDpharm | Not specified | NMR, HPLC, LC-MS, UPLC data available |
| ChemScene | ≥98% | General properties, Storage information |
Core Reactivity and Synthetic Applications
The utility of this compound as a synthon is primarily derived from two key reactive sites on the molecule. These sites allow for precise and sequential chemical modifications, enabling the efficient exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group in the para position, serves as an excellent leaving group. This facilitates SNAr reactions, allowing for the straightforward introduction of various nucleophiles such as amines, alkoxides, and thiols.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is a cornerstone of medicinal chemistry, as the resulting amino group provides a handle for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.
Experimental Protocols
While specific protocols for this compound are proprietary, the following sections detail established methodologies for analogous transformations, providing a strong foundation for laboratory synthesis.
Protocol 1: Electrophilic Nitration (Analogous Synthesis)
This protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, and represents a plausible route for the nitration of a suitable precursor.[2]
-
Reaction Setup: To a 100 mL three-necked flask, add the starting material (e.g., 1-fluoro-5-methoxy-2-methylbenzene) (26.5 mmol, 1.0 equiv) and 50 mL of 98% concentrated sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nitration: Under a nitrogen atmosphere, add potassium nitrate (34.6 mmol, 1.3 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to 25 °C and stir for 2 hours.
-
Workup: Pour the reaction solution into a large volume of ice water. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using petroleum ether as the eluent.[2]
Protocol 2: Use in Multi-step Synthesis (Osimertinib Intermediate)
This workflow demonstrates how a related compound, 4-fluoro-2-methoxy-5-nitroaniline, is utilized in the synthesis of a key intermediate for the anti-cancer drug Osimertinib.[3] The initial reduction of the corresponding nitrobenzene to the aniline is a critical first step.
Safety Information
A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available. However, based on the MSDS for structurally related nitroaromatic compounds like 1-fluoro-4-nitrobenzene, the following hazards should be anticipated.[4][5] Users must consult the specific SDS from their supplier before handling.
| Hazard Category | Information |
| GHS Pictograms | GHS06 (Toxic), GHS08 (Health Hazard) |
| Signal Word | Danger |
| Hazard Statements | H302+H312: Harmful if swallowed or in contact with skin.[4]H331: Toxic if inhaled.[4]H373: May cause damage to organs through prolonged or repeated exposure.[4] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]P280: Wear protective gloves/protective clothing.[4]P304+P340+P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[4]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] |
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document compiles available data and supplements it with information from structurally similar fluorinated nitroaromatic compounds to ensure a high standard of laboratory safety.
Chemical Identity and Physical Properties
This compound is a multi-functional benzene derivative utilized as a versatile molecular building block in advanced organic synthesis. Its strategic substitution pattern, featuring fluorine, methoxy, methyl, and nitro groups, makes it a valuable synthon for constructing complex molecules, particularly active pharmaceutical ingredients (APIs).
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 314298-13-0 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| InChI Key | JQNHPTUQNTUAJC-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Appearance | Yellow Solid | |
| Purity | ≥97% (HPLC) | |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
Hazard Identification and General Safety Precautions
General Handling Advice:
-
Engineering Controls: Use this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Skin Contact: Avoid all contact with the skin. In case of contact, wash immediately with copious amounts of soap and water.
-
Eye Contact: In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air in case of accidental inhalation. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
A logical workflow for risk assessment and handling of this chemical is presented below.
Caption: General laboratory handling workflow.
Experimental Protocols and Applications
This compound is primarily used as an intermediate in chemical synthesis. Its reactivity is dominated by two key features: the fluorine atom, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an amine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the fluorine atom by various nucleophiles (e.g., amines, alkoxides).
Nitro Group Reduction
The nitro group can be reduced to an aniline derivative, which is a common precursor for many biologically active molecules. Standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., SnCl₂/HCl), are applicable.
A generalized experimental workflow for the synthesis of a derivative from this compound is outlined below.
Caption: Synthetic utility of the title compound.
Storage and Disposal
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste generated from experiments should be collected in a designated, labeled waste container and handled by a professional chemical waste disposal service. Do not dispose of down the drain.
Fire-Fighting and First Aid Measures
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Fire-Fighting Procedures: Wear self-contained breathing apparatus and full protective gear.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery and development. While it is a stable compound, its handling requires adherence to standard laboratory safety protocols for hazardous chemicals. The information provided in this guide is intended to promote the safe and effective use of this compound in a research setting. Always consult with your institution's environmental health and safety department for specific guidance.
In-Depth Technical Guide: Material Safety Data Sheet for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Chemical Identifier: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene CAS Number: 314298-13-0 Molecular Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol
This document provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, a versatile building block in pharmaceutical and agrochemical research. Due to the limited availability of a complete safety data sheet for this specific compound, this guide synthesizes available data and incorporates general safety protocols for aromatic nitro compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The available data indicates the following GHS classifications:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
A summary of the known physical and chemical properties is presented in the table below.
| Property | Value |
| Physical Form | Solid |
| Appearance | Yellow solid |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Boiling Point | 272.6 ± 35.0 °C at 760 mmHg |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Toxicological Information
| Endpoint | Result | Classification |
| Skin Sensitization | May cause an allergic skin reaction. | Category 1 |
| Eye Irritation | Causes serious eye irritation. | Category 2A |
Exposure Controls and Personal Protection
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
| Control Parameter | Recommendations |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols for Safety Assessment
For a comprehensive safety evaluation of new chemical entities like this compound, a battery of standardized genotoxicity tests is recommended. The following are summaries of key OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test is used to identify substances that can cause gene mutations.
Methodology:
-
Strains: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes).
-
Detection: The bacteria are plated on a minimal medium lacking the essential amino acid.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to the negative control.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage.
Methodology:
-
Cell Lines: Human lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are used.
-
Exposure: Cultured cells are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Often, cytochalasin B is added to block cell division at the two-cell stage, making it easier to identify cells that have completed one round of mitosis.
-
Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is scored in the treated cells and compared to controls. An increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity.
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships in the handling and safety assessment of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene from Substituted Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its multifunctional structure, featuring electron-withdrawing nitro and fluoro groups alongside electron-donating methoxy and methyl groups, provides a versatile scaffold for the construction of complex molecular architectures.[1] This document provides a detailed synthetic protocol for the preparation of this compound starting from the readily available substituted aniline, 3-methoxy-4-methylaniline. The described synthetic route involves a four-step sequence: acetylation of the amino group, subsequent nitration, hydrolysis of the protecting group, and finally, a Balz-Schiemann reaction to introduce the fluorine atom.
Synthetic Pathway Overview:
The synthesis of this compound from 3-methoxy-4-methylaniline proceeds through the following key transformations:
-
Protection of the amine: The amino group of the starting aniline is protected via acetylation to prevent unwanted side reactions during the subsequent nitration step.
-
Nitration: A nitro group is introduced onto the aromatic ring. The directing effects of the existing substituents guide the nitration to the desired position.
-
Deprotection of the amine: The acetyl protecting group is removed by hydrolysis to regenerate the free amine.
-
Fluorination via Balz-Schiemann Reaction: The primary aromatic amine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the final fluorinated product.[2]
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of N-(3-methoxy-4-methylphenyl)acetamide
This step involves the protection of the amino group of 3-methoxy-4-methylaniline by acetylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Methoxy-4-methylaniline | 137.18 | 10.0 g | 0.073 | 1.0 |
| Acetic Anhydride | 102.09 | 8.2 mL (8.9 g) | 0.087 | 1.2 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Water | 18.02 | As needed | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.073 mol) of 3-methoxy-4-methylaniline in 50 mL of glacial acetic acid.
-
To the stirred solution, slowly add 8.2 mL (0.087 mol) of acetic anhydride dropwise.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 1 hour.
-
Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-methoxy-4-methylphenyl)acetamide.
-
Dry the product under vacuum. The expected product is a white to off-white solid.
Step 2: Synthesis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
This protocol details the nitration of the protected aniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-(3-methoxy-4-methylphenyl)acetamide | 179.22 | 10.0 g | 0.056 | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - | - |
| Concentrated Nitric Acid (70%) | 63.01 | 3.9 mL (5.5 g) | 0.061 | 1.1 |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 10.0 g (0.056 mol) of N-(3-methoxy-4-methylphenyl)acetamide to 20 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10°C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding 3.9 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetanilide over a period of 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The yellow solid precipitate is the desired product. Collect the solid by vacuum filtration and wash it with copious amounts of cold water until the washings are neutral.
-
Dry the crude product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, under vacuum.
Step 3: Synthesis of 5-Methoxy-2-methyl-4-nitroaniline
This step involves the deprotection of the amino group by acid hydrolysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide | 224.21 | 10.0 g | 0.045 | 1.0 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL | - | - |
| Methanol | 32.04 | 50 mL | - | - |
| Sodium Hydroxide Solution (10% w/v) | 40.00 | As needed | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 g (0.045 mol) of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in 50 mL of methanol.
-
Add 30 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-methoxy-2-methyl-4-nitroaniline as a yellow to orange solid.
-
Dry the final product under vacuum.
Step 4: Synthesis of this compound
This final step utilizes the Balz-Schiemann reaction to introduce the fluorine atom.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Methoxy-2-methyl-4-nitroaniline | 182.18 | 5.0 g | 0.027 | 1.0 |
| Tetrafluoroboric Acid (48% in H₂O) | 87.81 | 15 mL | ~0.087 | ~3.2 |
| Sodium Nitrite | 69.00 | 2.1 g | 0.030 | 1.1 |
| Diethyl Ether | 74.12 | As needed | - | - |
Procedure:
-
Caution: The Balz-Schiemann reaction should be performed in a well-ventilated fume hood, as toxic gases can be evolved.
-
In a 250 mL beaker, suspend 5.0 g (0.027 mol) of 5-methoxy-2-methyl-4-nitroaniline in 15 mL of 48% tetrafluoroboric acid. Cool the mixture to 0°C in an ice-salt bath with stirring.
-
Dissolve 2.1 g (0.030 mol) of sodium nitrite in a minimal amount of cold water (approximately 5 mL).
-
Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0°C and 5°C. Stir vigorously during the addition.
-
Continue stirring the mixture at 0°C for 30 minutes after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.
-
Collect the solid diazonium salt by vacuum filtration and wash it with a small amount of cold water, followed by cold methanol, and finally with diethyl ether.
-
Thermal Decomposition: Gently heat the dried diazonium salt in a flask under vacuum. The decomposition should be controlled carefully. The product will distill or sublime. Alternatively, the decomposition can be carried out by heating the salt in an inert, high-boiling solvent like toluene.
-
The crude product is then purified by steam distillation or column chromatography on silica gel to yield this compound as a solid or oil.
Figure 2: Chemical transformation pathway for the synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.
-
All reactions should be performed in a well-ventilated fume hood.
-
Concentrated acids (sulfuric acid, nitric acid, hydrochloric acid) and acetic anhydride are corrosive and should be handled with extreme care.
-
The Balz-Schiemann reaction involves the formation of a potentially unstable diazonium salt and the evolution of toxic gases upon decomposition. It should be performed with caution and behind a safety shield.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
Application Notes and Protocols: Nitration of 1-fluoro-3-methoxy-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrophilic nitration of 1-fluoro-3-methoxy-4-methylbenzene. This reaction is a key step in the synthesis of functionalized aromatic compounds that serve as versatile intermediates in medicinal chemistry and drug discovery. The presence of fluoro, methoxy, and methyl groups on the benzene ring introduces specific electronic and steric effects that direct the regioselectivity of the nitration, leading to a primary product with significant potential for further chemical modification.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto a benzene ring. This functional group can be readily converted into other functionalities, such as amines, which are prevalent in pharmacologically active molecules. The substrate, 1-fluoro-3-methoxy-4-methylbenzene, possesses three substituents with distinct directing effects in electrophilic aromatic substitution. The methoxy group (-OCH3) is a strong activating, ortho-, para-director due to its +M (mesomeric) effect. The methyl group (-CH3) is a weakly activating, ortho-, para-director through its +I (inductive) effect. The fluorine atom (-F) is a weakly deactivating, ortho-, para-director, exhibiting a -I (inductive) effect and a +M (mesomeric) effect.
The regiochemical outcome of the nitration is determined by the interplay of these electronic and steric influences. The strongly activating methoxy group is the dominant directing group, favoring substitution at its ortho and para positions. The para position to the methoxy group is occupied by the methyl group. Therefore, the primary product of the nitration is expected to be 1-fluoro-5-methoxy-4-methyl-2-nitrobenzene .
Experimental Protocol
This protocol outlines the laboratory procedure for the nitration of 1-fluoro-3-methoxy-4-methylbenzene.
Materials:
-
1-fluoro-3-methoxy-4-methylbenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid. While maintaining the temperature below 10 °C, add 10 mL of concentrated nitric acid dropwise with continuous stirring. This mixture should be prepared fresh before use.
-
Reaction Setup: In a separate round-bottom flask, dissolve 5.0 g of 1-fluoro-3-methoxy-4-methylbenzene in 20 mL of dichloromethane. Cool this solution in an ice bath to 0-5 °C with gentle stirring.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1-fluoro-3-methoxy-4-methylbenzene over a period of 30-45 minutes. The temperature of the reaction mixture must be maintained between 0 °C and 5 °C throughout the addition to prevent over-nitration and side product formation.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-fluoro-5-methoxy-4-methyl-2-nitrobenzene.
Data Presentation
| Parameter | Value | Reference |
| Substrate | 1-fluoro-3-methoxy-4-methylbenzene | - |
| Nitrating Agent | H₂SO₄/HNO₃ mixture | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction Time | 1-2 hours | [1] |
| Expected Major Product | 1-fluoro-5-methoxy-4-methyl-2-nitrobenzene | - |
| Theoretical Yield | Based on starting material | - |
| Expected Purity (post-purification) | >95% | - |
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 1-fluoro-3-methoxy-4-methylbenzene.
Caption: General workflow for the application of the nitrated product in drug discovery.
References
Application Notes and Protocols for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a versatile, multi-functional aromatic compound that serves as a critical building block in modern medicinal chemistry. Its strategic substitution pattern, featuring fluorine, methoxy, methyl, and nitro groups, renders it an exceptionally useful intermediate for the synthesis of complex bioactive molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs).[1] The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy and methyl) groups creates a unique electronic environment, making the molecule highly amenable to regioselective reactions. This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) and construct diverse chemical libraries for drug discovery programs.
The key to its utility lies in two primary reactive sites:
-
The Fluorine Atom: Positioned ortho to a nitro group, the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles, such as amines and alkoxides, to build molecular complexity.
-
The Nitro Group: The nitro group can be readily reduced to an aniline, which then serves as a versatile handle for a multitude of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic ring systems.
These reactive handles make this compound a valuable starting material for the synthesis of targeted therapies, particularly in oncology.
Application in the Synthesis of Kinase Inhibitors
While specific examples of marketed drugs derived directly from this compound are not prevalent in publicly available literature, its structural motifs are found in numerous kinase inhibitors. The closely related isomer, 1-fluoro-2-methyl-4-nitrobenzene, is a key intermediate in the synthesis of Tucatinib , a highly selective HER2 kinase inhibitor used in the treatment of breast cancer. The synthetic strategy for Tucatinib involves the coupling of an advanced intermediate with 1-fluoro-2-methyl-4-nitrobenzene, followed by the reduction of the nitro group. This highlights the importance of the fluoro-nitroaromatic scaffold in the development of targeted cancer therapies.
Furthermore, the analogous compound, 4-fluoro-2-methoxy-5-nitroaniline, is a crucial intermediate in the synthesis of the EGFR inhibitor Osimertinib .[2] The synthetic routes to this intermediate employ nucleophilic aromatic substitution to introduce the methoxy group and subsequent reduction of the nitro group, demonstrating the industrial relevance of these transformations on similar scaffolds.
The primary application of this compound is therefore as a precursor to substituted anilines, which are core components of many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival.
Key Synthetic Transformations and Protocols
The two most important synthetic transformations involving this compound are Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom of this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. This allows for its displacement by a variety of nucleophiles under relatively mild conditions.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., N,N'-dimethyl-1,2-ethanediamine) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Diagram of SNAr Workflow
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Nitro Group Reduction
The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of synthetic possibilities. This is typically achieved through catalytic hydrogenation or using reducing agents like iron or tin(II) chloride in acidic media.
Experimental Protocol: Nitro Group Reduction using Catalytic Hydrogenation
This protocol provides a general method for the reduction of a substituted 4-nitrobenzene derivative to the corresponding aniline using Raney Nickel as a catalyst.
Materials:
-
Substituted 4-nitrobenzene derivative (from the SNAr reaction)
-
Raney Nickel (catalytic amount, typically 5-10% by weight)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas supply
-
Autoclave or hydrogenation apparatus
-
Celite®
Procedure:
-
In an autoclave, dissolve the nitro-substituted aromatic compound in a suitable solvent (e.g., methanol).
-
Carefully add a slurry of Raney Nickel in the same solvent to the reaction mixture under an inert atmosphere (e.g., nitrogen).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-5 kg/cm ²) and stir the reaction mixture at room temperature.
-
Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within a few hours.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product.
-
The product can be further purified by crystallization or column chromatography if necessary.
Diagram of Nitro Reduction Workflow
References
Application Notes and Protocols for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-fluoro-5-methoxy-2-methyl-4-nitrobenzene as a versatile building block for the synthesis of diverse heterocyclic compounds. The unique substitution pattern of this aromatic ring, featuring a nucleophilically displaceable fluorine atom activated by a para-nitro group, makes it an excellent starting material for the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery.
The strategic incorporation of fluorine in drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] This document outlines the core reaction principles, provides exemplary synthetic protocols, and discusses the potential applications of the resulting heterocyclic scaffolds, particularly in the development of kinase inhibitors.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway leveraging this compound is the Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group at the para-position to the fluorine atom makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles at the carbon atom bearing the fluorine.[3][4]
The reaction is initiated by the attack of a nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization of the intermediate is a key driving force for the reaction.[5] In the subsequent step, the fluorine atom, being a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[3][5]
Caption: General mechanism of the SNAr reaction.
Applications in the Synthesis of Bioactive Heterocycles
This compound is an ideal precursor for synthesizing a variety of substituted anilines and phenyl ethers, which can subsequently be cyclized to form heterocyclic systems. These scaffolds are prevalent in many biologically active molecules, including kinase inhibitors.[3]
Synthesis of N-Aryl Heterocycles
Reaction with various primary and secondary amines, including those embedded in heterocyclic structures (e.g., piperidine, morpholine, piperazine), readily displaces the fluorine atom to yield N-substituted-5-methoxy-2-methyl-4-nitroaniline derivatives. These intermediates can then undergo further transformations, such as reduction of the nitro group to an amine, followed by intramolecular cyclization to form benzimidazoles, quinoxalines, or other fused heterocyclic systems.
Synthesis of O-Aryl Heterocycles
Similarly, reaction with hydroxyl-containing nucleophiles, such as phenols and alcohols, in the presence of a base, affords the corresponding aryl ether derivatives. These ethers can serve as precursors for oxygen-containing heterocycles like benzofurans or benzoxazoles, following appropriate synthetic strategies.
Application in Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a core heterocyclic scaffold that binds to the ATP-binding site of the kinase enzyme. Fluoronitrobenzene derivatives are frequently used as starting materials for the synthesis of these scaffolds.[3] For instance, substituted anilines derived from this compound can be key components in the synthesis of potent and selective kinase inhibitors. These inhibitors can block downstream signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.
Caption: Simplified kinase signaling and inhibition.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of this compound. These should be adapted based on the specific nucleophile and laboratory conditions.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of N-substituted-5-methoxy-2-methyl-4-nitroanilines.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol, 1.2 eq.) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq.).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Reaction with a Phenol Nucleophile (e.g., 4-Methoxyphenol)
This protocol outlines a general procedure for the synthesis of substituted diaryl ethers.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 4-methoxyphenol (1.2 mmol, 1.2 eq.) and potassium carbonate (2.0 mmol, 2.0 eq.) in anhydrous acetonitrile (10 mL).
-
Add this compound (1.0 mmol, 1.0 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for SNAr.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the SNAr of this compound with various nucleophiles, based on data from analogous fluoronitrobenzene derivatives.[4]
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Piperidine | Piperidine (1.2 eq.), K₂CO₃ (2 eq.) | DMF | 4-12 | 80 | 90-95 |
| Morpholine | Morpholine (1.2 eq.), K₂CO₃ (2 eq.) | DMSO | 6-10 | 90 | 88-94 |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 18-24 | 60 | 80-88 |
| 4-Methoxyphenol | 4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.) | Acetonitrile | 12-24 | Reflux | 85-92 |
| Ethanol | NaH (1.2 eq.), Ethanol | THF | 8-16 | 60 | 75-85 |
Note: The data presented above are estimations for comparative purposes and are based on reactions with structurally similar compounds. Actual results may vary.
References
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a highly versatile aromatic building block valuable in medicinal chemistry and organic synthesis. Its structure is engineered for facile nucleophilic aromatic substitution (SNAr). The aromatic ring is strongly activated by the electron-withdrawing nitro group (-NO₂) positioned para to the fluorine atom. This arrangement significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group. The methoxy (-OCH₃) and methyl (-CH₃) groups also influence the ring's electronics and regioselectivity.
This document provides a detailed experimental protocol for a representative SNAr reaction of this compound with morpholine. It also includes comparative data for reactions with other nucleophiles and visualizations of the experimental workflow and reaction mechanism.
Reaction Principle: The SNAr Mechanism
The nucleophilic aromatic substitution on this substrate proceeds via a bimolecular addition-elimination mechanism.[1][2] This process involves two key steps:
-
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The negative charge is effectively delocalized by the powerful electron-withdrawing nitro group.[1][3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[1]
The presence of the nitro group ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and accelerating the reaction.[1][3]
References
Application Notes and Protocols: Chemoselective Reduction of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in substituted nitroarenes is a fundamental transformation in organic synthesis, providing a crucial route to anilines which are key intermediates in the pharmaceutical, agrochemical, and dye industries.[1] This application note provides detailed protocols for the chemoselective reduction of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene to the corresponding aniline, 5-Fluoro-3-methoxy-2-methylaniline. The presence of multiple functional groups—a fluoro, a methoxy, and a methyl group—on the aromatic ring necessitates careful selection of the reduction method to avoid unwanted side reactions, such as defluorination or ether cleavage.[2] The protocols outlined below are selected for their high chemoselectivity, efficiency, and broad functional group tolerance.[1][3]
Overview of Reduction Methods
Several methods are effective for the reduction of nitroarenes, with the choice of reagent depending on the substrate's sensitivity and the desired scale of the reaction. The most common and reliable methods include catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation.
-
Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is a clean and efficient method, often providing high yields.[2] However, care must be taken to prevent hydrodehalogenation, especially with more reactive halogens.[2]
-
Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic, robust, and cost-effective methods for nitro group reduction.[4] They are known for their excellent chemoselectivity, generally not affecting other reducible functional groups like halogens and ethers.[3][5] The workup procedure can sometimes be cumbersome due to the formation of metal salts.
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst (e.g., Pd/C). It offers a milder and often safer alternative to using hydrogen gas directly.[6]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative data for the recommended reduction methods. The data is based on established protocols for structurally similar nitroarenes and provides a comparative overview to aid in method selection.
| Method | Reducing Agent/Catalyst | Solvent(s) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol, Ethanol | 2 - 6 | >95 | >98 | High yield, clean reaction, simple workup. | Potential for hydrodefluorination. |
| Metal-Acid Reduction | Fe, HCl | Ethanol/Water | 2 - 4 | 85 - 95 | >97 | High chemoselectivity, cost-effective, tolerates a wide range of functional groups.[4] | Workup can be tedious due to iron sludge. |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol | 1 - 3 | 90 - 98 | >98 | Mild conditions, high yield, excellent chemoselectivity. | Stoichiometric amounts of tin salts required. |
| Transfer Hydrogenation | HCOOH, Pd/C | Methanol | 4 - 8 | 90 - 97 | >98 | Avoids the use of H₂ gas, good for complex molecules. | Catalyst recovery and reuse may require optimization. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
This protocol is adapted from standard procedures for the reduction of functionalized nitroarenes.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Fluoro-3-methoxy-2-methylaniline.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Protocol 2: Metal-Acid Reduction using Fe/HCl
This protocol is a robust and highly chemoselective method for nitro group reduction.[4]
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (10-15 mL per gram of substrate).
-
Add iron powder (3.0-5.0 eq) to the solution.
-
Slowly add a mixture of water (2-3 mL per gram of substrate) and concentrated HCl (0.2-0.5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron residues. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL per gram of initial substrate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Fluoro-3-methoxy-2-methylaniline. Purify by column chromatography if needed.
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for the reduction of this compound.
Signaling Pathway Diagram (Illustrative)
Caption: Synthetic pathway from the nitro compound to an Active Pharmaceutical Ingredient.
References
Application Notes and Protocols: The Role of Substituted Fluoronitrobenzenes in Pharmaceutical Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
While direct literature detailing the specific applications of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene as a pharmaceutical intermediate is limited, the strategic placement of its functional groups—fluoro, methoxy, methyl, and nitro—positions it as a valuable scaffold in medicinal chemistry. This document provides a comprehensive overview of the applications of closely related substituted fluoronitrobenzene derivatives as key intermediates in the synthesis of targeted therapies, with a particular focus on kinase inhibitors. The synthetic pathways and protocols detailed herein are representative of the potential utility of this compound and its analogs in drug discovery and development.
The presence of a fluorine atom and a nitro group on the benzene ring makes these compounds particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern pharmaceutical synthesis. The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic attack, while the fluorine atom serves as an excellent leaving group. This reactivity allows for the facile introduction of various amine-containing moieties, which are prevalent in many kinase inhibitors designed to target the ATP-binding site of enzymes.[1]
This document will use the synthesis of Osimertinib (trade name Tagrisso), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, as a primary example to illustrate the application of a structurally similar intermediate, 4-fluoro-2-methoxy-5-nitroaniline.
Core Application: Synthesis of Kinase Inhibitors
Substituted fluoronitrobenzenes are critical starting materials in the multi-step synthesis of various kinase inhibitors. The general workflow involves the reduction of the nitro group to an aniline, followed by coupling reactions to build the core structure of the final active pharmaceutical ingredient (API).
Case Study: Synthesis of Osimertinib Intermediate (4-fluoro-2-methoxy-5-nitroaniline)
Osimertinib is a crucial medication for treating non-small-cell lung carcinomas with specific EGFR mutations.[2] The synthesis of this complex molecule relies on the availability of key intermediates, one of which is 4-fluoro-2-methoxy-5-nitroaniline. Various synthetic routes to this intermediate have been developed, showcasing the versatility of fluoronitrobenzene chemistry.
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-2-methoxy-1-nitrobenzene
This protocol describes a common method for the synthesis of a key precursor.
Reaction Scheme:
Methodology:
-
A solution of 2,4-difluoro-1-nitrobenzene (500 g) in toluene (500 ml) is prepared in a clean, dry round bottom flask.
-
The reaction mixture is cooled to 0°C.
-
Methanol (100 ml) is added slowly to the reaction mass while maintaining the temperature at 0°C.
-
Potassium tert-butoxide (353 g) is added in portions (10 lots) at 0°C.
-
The reaction mass is stirred at 0°C for 15-30 minutes.
-
The temperature is then raised to 20°C, and the reaction is stirred for an additional 4 hours.
-
Upon completion, the reaction is quenched by adding water (1500 ml).
-
The solvent is distilled off under vacuum.
-
Petroleum ether (1000 ml) is added to the residue, and the mixture is cooled to below 10°C and stirred for 30 minutes.
-
The resulting solid is filtered, washed with petroleum ether (200 ml), and dried at 50-60°C for 3-5 hours.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-difluoro-1-nitrobenzene (500 g) | [3] |
| Product | 4-fluoro-2-methoxy-1-nitrobenzene | [3] |
| Yield | 470 g (87.38%) | [3] |
Protocol 2: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline
This protocol details the nitration of an aniline precursor to yield the desired intermediate for Osimertinib synthesis.
Reaction Scheme:
Methodology:
-
In a dry round bottom flask, N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) is added to sulfuric acid (1025 ml).
-
The reaction mixture is cooled to 0°C.
-
Fuming nitric acid is added slowly to the reaction mass over 4-6 hours, maintaining the temperature between 0-5°C.
-
The mixture is stirred at 0°C for 1-2 hours.
-
The reaction mass is then slowly added to chilled water (3500 ml) and stirred for 1-2 hours.
-
The resulting solid is filtered, washed with water (1000 ml), and dried at 50-60°C for 3-5 hours to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[3]
-
For the deprotection step, the acetamide (400 g) is refluxed in methanol (400 ml) with hydrochloric acid for 3-5 hours.
-
The solvent is removed under vacuum, and the residue is worked up with water and sodium hydroxide solution to a pH of 9.0.
-
The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.
-
The solvent is evaporated, and the residue is triturated with petroleum ether, filtered, and dried to yield 4-fluoro-2-methoxy-5-nitroaniline.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) | [3] |
| Intermediate Product | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | [3] |
| Intermediate Yield | 400 g (78.30%) | [3] |
| Final Product | 4-fluoro-2-methoxy-5-nitroaniline | [4] |
| Final Yield | 240 g (73.55% from the acetamide) | [4] |
Signaling Pathway Context: EGFR Inhibition
The pharmaceutical importance of intermediates like this compound and its analogs stems from their role in synthesizing drugs that modulate critical cellular signaling pathways implicated in diseases such as cancer. Osimertinib, for instance, targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Conclusion
While direct synthetic applications of this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of blockbuster drugs like Osimertinib highlights its potential as a valuable building block in pharmaceutical research. The protocols and data presented for analogous compounds provide a strong foundation for researchers and drug development professionals to explore the utility of this and other substituted fluoronitrobenzenes in the creation of novel therapeutics. The principles of nucleophilic aromatic substitution and nitro group reduction are central to the application of this class of compounds and offer a versatile strategy for the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols: Catalytic Reactions of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for various catalytic reactions involving 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science, and the following protocols describe key transformations including catalytic hydrogenation of the nitro group and palladium-catalyzed cross-coupling reactions at the fluoro-position.
Catalytic Hydrogenation for the Synthesis of 4-Fluoro-2-methoxy-5-methylaniline
The reduction of the nitro group in this compound is a critical step to introduce an amino functionality, yielding 4-Fluoro-2-methoxy-5-methylaniline, a versatile intermediate for further derivatization. Catalytic hydrogenation offers a clean and efficient method for this transformation.
Data Presentation: Catalytic Hydrogenation
| Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5% Pd/C | 1-4 | Methanol | 25-30 | 2-4 | >95 | Adapted from[1] |
| Raney Nickel | 3 | Methanol | 25-30 | 3-5 | ~90 | Adapted from General Procedures |
| PtO₂ (Adam's catalyst) | 1 | Ethanol | 25 | 1-3 | >98 | General Protocol |
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound (1.0 equiv)
-
5% Palladium on activated carbon (Pd/C) (5-10 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
Procedure:
-
To a high-pressure hydrogenation vessel, add this compound and methanol.
-
Carefully add the 5% Pd/C catalyst under a stream of inert gas.
-
Seal the vessel and purge the system with the inert gas three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-4 hours), carefully vent the excess hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-2-methoxy-5-methylaniline.
-
The crude product can be purified further by column chromatography or recrystallization if necessary.
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atom in this compound can be substituted through various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for introducing diverse functionalities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl fluoride with a boronic acid or ester. This reaction is highly versatile for the synthesis of biaryl compounds.
| Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Adapted from[2] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 80-90 | Adapted from[3] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 | General Protocol |
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene and Water (e.g., 10:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound, the aryl boronic acid, and potassium phosphate.
-
Add the palladium acetate and SPhos ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (toluene and water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
This reaction facilitates the formation of a C-N bond, coupling the aryl fluoride with a primary or secondary amine.
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 80-90 | Adapted from[4] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 75-85 | Adapted from[5] |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 90 | 80-90 | General Protocol |
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Caption: General workflow for the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction couples the aryl fluoride with an alkene to form a substituted alkene.
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 70-80 | Adapted from [6] |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMAc | 140 | 75-85 | Adapted from [7] |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 65-75 | General Protocol |
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Add triethylamine and the alkene.
-
Seal the tube and heat the mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Caption: General workflow for the Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound, primarily during the nitration of its precursor, 3-Fluoro-4-methylanisole. This guide addresses common issues and offers potential solutions.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Formation of Isomers: Nitration of substituted anisoles can lead to a mixture of ortho and para isomers. In the case of 3-Fluoro-4-methylanisole, nitration can occur at positions 2, 4, and 6. - Ipso Substitution: The nitronium ion may attack the methyl-substituted carbon, leading to byproducts.[1][2] - Incomplete Reaction: Insufficient nitrating agent or reaction time can lead to unreacted starting material. | - Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to improve regioselectivity. - Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The ratio can be optimized to favor the desired isomer. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure completion. |
| Difficult Purification | - Presence of Multiple Isomers: Close boiling points or polarities of the isomers can make separation by distillation or column chromatography challenging. - Residual Acids: Incomplete quenching of the reaction can leave strong acids that interfere with purification. | - Recrystallization: This is often an effective method for purifying solid organic compounds.[3] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find optimal conditions for selective crystallization of the desired product. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography with an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used.[4] - Thorough Work-up: Ensure the reaction mixture is properly neutralized and washed to remove all acidic residues before purification. |
| Product "Oils Out" During Recrystallization | - Compound is coming out of solution above its melting point. | - Add more of the recrystallization solvent. - Switch to a lower-boiling point solvent. - Attempt to seed the cooling solution with a pure crystal of the desired compound.[3] |
| Unexpected Byproducts | - Oxidation: Strong nitrating conditions can potentially oxidize the methyl group. - Dinitration: Use of excess nitrating agent or higher reaction temperatures can lead to the introduction of a second nitro group. | - Use Stoichiometric Amounts of Nitrating Agent: Carefully control the amount of nitric acid used. - Maintain Low Temperatures: This will help to minimize side reactions like oxidation and dinitration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct route is the electrophilic nitration of 3-Fluoro-4-methylanisole. This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.
Q2: How can I control the regioselectivity of the nitration to favor the desired 4-nitro isomer?
Controlling the reaction temperature is crucial. Adding the nitrating agent slowly at a low temperature (e.g., 0-5 °C) can enhance the selectivity for the desired isomer. The directing effects of the methoxy and methyl groups on the aromatic ring will influence the position of nitration. The methoxy group is an ortho, para-director, while the methyl group is also an ortho, para-director. Careful control of conditions is needed to favor nitration at the 4-position.
Q3: What are the key safety precautions to take during this synthesis?
Nitrating agents are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so it is essential to control the rate of addition of the nitrating agent and have an ice bath readily available for cooling.
Q4: What analytical techniques are recommended for characterizing the final product?
The structure and purity of this compound can be confirmed using several analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Experimental Protocols
Nitration of 3-Fluoro-4-methylanisole (Proposed Method):
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3-Fluoro-4-methylanisole to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 3-Fluoro-4-methylanisole in sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it separates as an oil, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Neutralize the collected solid or organic extract by washing with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]
Technical Support Center: Purification of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol
A detailed methodology for a representative purification process is provided below. Please note that optimal conditions may vary based on the specific impurity profile of the crude material.
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[1]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems of hexane and ethyl acetate to find an optimal eluent that gives a good separation between the desired product and impurities. A good Rf value for the product is typically around 0.3.
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for compounds with poor solubility in the eluent, use a dry loading technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2][3]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Collect fractions in separate tubes.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration. |
| Typical Rf of Product | ~0.3 | In an appropriate solvent system on a TLC plate. |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent.[2][3] |
| Flow Rate | 1-2 psi (for flash chromatography) | Optimal flow rate depends on column dimensions.[2] |
Troubleshooting Guide & FAQs
Here are some common issues and questions that may arise during the column chromatography purification of this compound.
Q1: My compound is not moving down the column, or is moving too slowly.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Q2: All the components of my mixture are coming off the column at the same time.
-
Possible Cause: The eluent is too polar.
-
Solution: Start with a less polar solvent system. Perform thorough TLC analysis beforehand to determine the optimal starting polarity. A highly polar solvent will move all compounds, including polar ones, rapidly through the column with little to no separation.[1]
Q3: The separation between my desired compound and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide enough selectivity.
-
Solution:
-
Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or a mixture of solvents.
-
Consider using a different stationary phase if optimizing the mobile phase is unsuccessful. Alumina or bonded phases could offer different selectivity.[4]
-
Q4: My compound appears to be decomposing on the column.
-
Possible Cause: The compound is unstable on silica gel. Silica gel can be slightly acidic.[5]
-
Solution:
-
Deactivate the silica gel by pre-treating it with a base like triethylamine.[4]
-
Alternatively, use a less acidic stationary phase like neutral alumina.
-
Q5: I'm seeing "tailing" of my compound's band on the column and in the TLC of my fractions.
-
Possible Cause: This can be due to overloading the column, interactions with the stationary phase, or running the column too fast.
-
Solution:
Q6: How do I load my sample if it is not soluble in the eluent?
-
Solution: Use the dry loading method. Dissolve your compound in a solvent in which it is soluble (like dichloromethane or acetone), add silica gel to this solution, and then remove the solvent under reduced pressure to get a dry, free-flowing powder.[2][3] This powder can then be carefully added to the top of your packed column.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography process.
References
Technical Support Center: Recrystallization of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene.
Troubleshooting Guide
Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?
A1: This indicates that the solvent is not suitable for your compound. Based on the structure of this compound, polar organic solvents are a good starting point.
-
Solvent Choice: Consider solvents such as ethanol, methanol, or isopropanol. If these are ineffective, a mixed solvent system might be necessary.
-
Solvent Volume: Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude product until it just dissolves.[1]
-
Temperature: Make sure the solvent is heated to its boiling point to maximize solubility.[1]
Q2: No crystals are forming after the solution has cooled. What is the problem?
A2: The absence of crystal formation can be due to several factors, most commonly using too much solvent or supersaturation.
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[2] To address this, reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[2][3]
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at that temperature. To induce crystallization, you can:
Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly.[1]
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.[1][3]
-
Slow Cooling: To encourage crystal formation over oiling, slow down the cooling process. You can insulate the flask or let it cool on a hot plate that is turned off.[2]
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be frustrating and is often due to using excess solvent or premature crystallization.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude material.[1]
-
Prevent Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.[1][4]
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature to maximize crystal formation.[1]
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[1]
Frequently Asked Questions (FAQs)
Q5: What is the best solvent for recrystallizing this compound?
Q6: How can I remove colored impurities during recrystallization?
A6: If your hot solution has a colored tint, activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q7: The melting point of my recrystallized product is still broad. What does this indicate?
A7: A broad melting point range typically indicates that the product is still impure. A second recrystallization step may be necessary to achieve higher purity. It could also indicate that the compound is degrading upon melting.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) to each test tube.
-
Observe the solubility at room temperature and then heat the test tubes in a water bath to the boiling point of the solvent.
-
The ideal solvent will dissolve the compound poorly at room temperature but completely at the boiling point.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding solvent until the compound just dissolves completely at the boiling point. Avoid adding excess solvent.[1]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Hypothetical)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good | Excellent Candidate |
| Methanol | Sparingly Soluble | Soluble | Good | Good Candidate |
| Isopropanol | Slightly Soluble | Soluble | Fair | Possible Candidate |
| Acetone | Soluble | Very Soluble | Poor | Unsuitable (Too Soluble) |
| Toluene | Slightly Soluble | Soluble | Fair | Possible Candidate |
| Hexane | Insoluble | Sparingly Soluble | Poor | Unsuitable (Poor Solubility) |
Note: This table is based on the general solubility of similar aromatic nitro compounds and should be confirmed by experimental testing.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
identifying side products in the synthesis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
The most likely and common synthetic route is the electrophilic aromatic substitution, specifically the nitration, of the starting material 3-fluoro-4-methylanisole. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring.
Q2: What are the potential side products in the synthesis of this compound?
The formation of side products is primarily governed by the directing effects of the substituents on the starting material, 3-fluoro-4-methylanisole. The methoxy group (-OCH₃) is a strong activating, ortho-, para- director. The methyl group (-CH₃) is a weaker activating, ortho-, para- director. The fluoro group (-F) is a deactivating, ortho-, para- director.
Given the positions of these groups, the primary side products are expected to be other regioisomers formed by the addition of the nitro group at different positions on the aromatic ring. The most likely isomeric impurities are:
-
1-Fluoro-2-methoxy-3-methyl-4-nitrobenzene
-
1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene
-
1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene
Over-nitration, leading to the introduction of a second nitro group, is also a possibility, especially under harsh reaction conditions (e.g., high temperatures or prolonged reaction times).
Q3: Which analytical techniques are recommended for identifying and quantifying the main product and its side products?
A combination of chromatographic and spectroscopic methods is essential for the accurate identification and quantification of this compound and its isomeric side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for separating and quantifying non-volatile isomers. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. It provides excellent separation and allows for the identification of isomers based on their mass spectra and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and any isolated impurities. The chemical shifts and coupling constants of the aromatic protons and carbons will differ for each regioisomer, providing definitive structural information.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure the nitrating agent is fresh and of the correct concentration. |
| Suboptimal reaction conditions. | - Optimize the ratio of nitric acid to sulfuric acid.- Experiment with different reaction temperatures. Lower temperatures can sometimes improve selectivity. | |
| Presence of multiple product spots on TLC | Formation of isomeric side products. | - This is expected. The subsequent purification step (e.g., column chromatography) is crucial for isolating the desired isomer. |
| Over-nitration. | - Reduce the reaction temperature and/or time.- Use a milder nitrating agent. | |
| Difficulty in separating isomers by column chromatography | Similar polarities of the isomers. | - Use a longer column or a stationary phase with a different selectivity.- Optimize the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation. |
| Ambiguous identification of isomers by a single analytical method | Co-elution in chromatography or overlapping signals in NMR. | - Employ multiple analytical techniques for confirmation. For example, collect fractions from HPLC and analyze them by NMR and MS. |
Experimental Protocols
Hypothetical Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) with constant stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: Dissolve 3-fluoro-4-methylanisole (1 equivalent) in a suitable solvent (e.g., dichloromethane). Cool the solution to 0°C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to separate the desired product from isomeric impurities.
Data Presentation
Table 1: Predicted Regioisomeric Side Products in the Nitration of 3-Fluoro-4-methylanisole
| Compound Name | Molecular Formula | Molecular Weight | Predicted Position of Nitration |
| This compound (Desired Product) | C₈H₈FNO₃ | 185.15 | C4 |
| 1-Fluoro-2-methoxy-3-methyl-4-nitrobenzene | C₈H₈FNO₃ | 185.15 | C4 (ortho to methoxy, meta to fluoro and methyl) |
| 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene | C₈H₈FNO₃ | 185.15 | C4 (ortho to methoxy and methyl, para to fluoro) |
| 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene | C₈H₈FNO₃ | 185.15 | C5 (ortho to methyl, meta to fluoro and methoxy) |
Mandatory Visualization
Caption: Workflow for the identification and isolation of side products.
Caption: Factors influencing the formation of side products.
Technical Support Center: Managing Regioselectivity in the Nitration of Fluorinated Methoxy Toluenes
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of fluorinated methoxy toluenes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to assist in managing and predicting the regioselectivity of these complex reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the nitration of fluorinated methoxy toluenes?
A1: The regioselectivity is primarily governed by the interplay of the directing effects of the three substituents on the aromatic ring: the methoxy group (-OCH₃), the methyl group (-CH₃), and the fluorine atom (-F). The methoxy group is a strong activating, ortho, para-directing group due to its strong +M (mesomeric) effect. The methyl group is also an activating, ortho, para-director through inductive effects and hyperconjugation.[1] Fluorine is a deactivating group due to its strong -I (inductive) effect, but it is also ortho, para-directing because of its +M effect, where its lone pairs can donate electron density to the ring.[2] The final substitution pattern is a result of the synergistic or antagonistic effects of these groups, as well as steric hindrance.
Q2: I am observing a mixture of isomers. How can I improve the selectivity for a specific isomer?
A2: Improving regioselectivity can be challenging. Here are a few strategies:
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the product with the lowest activation energy.
-
Nitrating Agent: The choice of nitrating agent can influence the steric bulk of the electrophile, which can affect the ortho:para ratio. Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitronium tetrafluoroborate (NO₂⁺BF₄⁻).[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experimenting with different solvents may yield different isomer ratios.
-
Blocking Groups: In some cases, a bulky, removable group can be temporarily installed to block a specific position on the ring, directing the nitration to the desired location.
Q3: Why am I getting a low yield of my desired nitro product?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, while monitoring for side product formation.
-
Side Reactions: Over-nitration (dinitration), oxidation of the methyl or methoxy group, or cleavage of the methoxy group can occur, especially under harsh conditions.
-
Product Loss During Workup: Ensure efficient extraction and purification methods are used. The nitro-products can be volatile or have varying solubilities.
Q4: I am seeing byproducts that I cannot identify. What are the likely side reactions?
A4: Common side reactions in the nitration of activated aromatic rings like fluorinated methoxy toluenes include:
-
Dinitration: The initial nitro product is less reactive than the starting material, but dinitration can still occur, especially if the reaction conditions are too harsh (high temperature, excess nitrating agent).
-
Oxidation: The methyl group can be oxidized to a carboxylic acid. The aromatic ring itself can also be subject to oxidation, leading to tarry byproducts.
-
Phenol Formation: The methoxy group can be cleaved under strongly acidic conditions, leading to the formation of nitrophenols.
-
Ipso-Substitution: The nitronium ion can attack the position already occupied by a substituent (like the methyl group), which can lead to rearrangement or desulfonation if sulfonic acids are used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently activated nitrating agent.2. Reaction temperature is too low.3. Deactivation of the ring is stronger than anticipated. | 1. Ensure the use of a strong acid catalyst (e.g., concentrated H₂SO₄) to generate the nitronium ion.2. Gradually increase the reaction temperature, monitoring by TLC or GC.3. Consider using a more potent nitrating agent. |
| Formation of Multiple Isomers | 1. Competing directing effects of the substituents.2. Steric hindrance is not sufficiently differentiating the reactive sites. | 1. Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable para-isomer.2. Experiment with different nitrating agents and solvents to alter the steric and electronic environment. |
| Dark, Tarry Reaction Mixture | 1. Oxidation of the starting material or product.2. "Runaway" reaction due to rapid addition of the nitrating agent or poor temperature control. | 1. Maintain strict temperature control, ideally at or below 0°C during the addition of the nitrating agent.2. Add the nitrating agent slowly and dropwise with efficient stirring.3. Use a more dilute solution. |
| Formation of Dinitro Compounds | 1. Excess of nitrating agent.2. Reaction temperature is too high or reaction time is too long. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent.2. Reduce the reaction temperature and monitor the reaction progress closely to quench it once the desired mononitro product is formed. |
| Cleavage of Methoxy Group | 1. Elevated reaction temperatures.2. Highly concentrated acid. | 1. Maintain a low and controlled reaction temperature throughout the addition and reaction time.2. Consider using a less acidic nitrating system if possible. |
Quantitative Data on Regioselectivity
| Substrate | Nitrating Agent | Temperature (°C) | ortho (%) | meta (%) | para (%) | Reference |
| Toluene | HNO₃/H₂SO₄ | 30 | 58.5 | 4.4 | 37.1 | [Generic Data] |
| Anisole | HNO₃/H₂SO₄ | 25 | ~30-40 | <2 | ~60-70 | [Generic Data] |
| Fluorobenzene | HNO₃/H₂SO₄ | 25 | 13 | 0.6 | 86 | [Generic Data] |
| p-Methylanisole | HNO₃/H₂SO₄ | 25 | 90 (at C2) | - | - | [1] |
Note: The regioselectivity in your specific fluorinated methoxy toluene system will be a composite of these individual effects and will be highly dependent on the relative positions of the substituents.
Experimental Protocols
General Protocol for the Mononitration of a Fluorinated Methoxy Toluene
This protocol is a general guideline and should be adapted based on the specific reactivity of your substrate and the desired outcome.
Materials:
-
Fluorinated methoxy toluene (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (or other suitable solvent)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Round-bottom flask with a magnetic stir bar
-
Dropping funnel
Procedure:
-
Preparation of the Substrate Solution: Dissolve the fluorinated methoxy toluene (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask. Cool the flask in an ice-water bath to 0°C with stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the cooled solution. Maintain the temperature at or below 5°C.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.0-1.1 eq) to a small amount of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the substrate solution over 15-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired nitro-isomer.
Safety Precautions:
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The nitration reaction is exothermic and can be hazardous if not properly controlled. Ensure efficient cooling and slow addition of reagents.
-
Perform the reaction in a well-ventilated fume hood.
Visualizations
Caption: Logical relationship of substituent directing effects on the regioselectivity of nitration.
Caption: Step-by-step experimental workflow for the nitration of fluorinated methoxy toluenes.
References
troubleshooting failed reactions of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene in nucleophilic aromatic substitution (SNAr) and other reactions.
Troubleshooting Failed Reactions
This section addresses specific issues that may lead to failed or low-yielding reactions involving this compound.
Question 1: Why is my nucleophilic aromatic substitution (SNAr) reaction not proceeding, or giving very low yields?
Answer:
Failure of an SNAr reaction with this compound can be attributed to several factors, primarily related to the substrate's structure and the reaction conditions. The key structural features to consider are the steric hindrance from the methyl group ortho to the fluorine atom and the electronic effects of the substituents.
Possible Causes and Troubleshooting Steps:
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Steric Hindrance: The methyl group at the 2-position sterically hinders the approach of the nucleophile to the fluorine-bearing carbon. This is a common cause of low reactivity.
-
Solution:
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Use smaller nucleophiles: If possible, consider using a less bulky nucleophile.
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Increase reaction temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential decomposition of starting material or product.
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Prolong reaction time: A longer reaction time may be necessary for the reaction to reach completion.
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Choose an appropriate solvent: Aprotic polar solvents like DMSO or DMF are generally effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[1]
-
-
-
Insufficiently Activated Ring: While the nitro group is a strong activator for SNAr, its effect might be partially modulated by the electron-donating methoxy and methyl groups.[2][3]
-
Solution:
-
Stronger Base/Nucleophile System: Employ a stronger base to generate a more potent nucleophile. For example, using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate alcohol or amine nucleophiles can significantly increase reactivity.[1]
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Optimize Solvent: Ensure the solvent is anhydrous, as water can protonate the nucleophile and reduce its efficacy.
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-
-
Poor Leaving Group Departure (Less Common for Fluorine): Fluorine is generally an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[4] However, if the Meisenheimer complex is formed but does not proceed to product, there may be an issue with the elimination step.
-
Solution:
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Solvent Choice: The choice of solvent can influence the stability of the transition state for leaving group departure. Experiment with different aprotic polar solvents.
-
-
Question 2: I am observing the formation of multiple unexpected byproducts. What are the likely side reactions?
Answer:
The presence of multiple functional groups on this compound opens up the possibility of several side reactions, especially under harsh conditions (e.g., very strong bases, high temperatures).
Potential Side Reactions and Solutions:
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Reaction at the Benzylic Position: The methyl group's protons are benzylic and can be acidic, especially in the presence of strong bases. This can lead to deprotonation and subsequent undesired reactions.
-
Solution:
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Use a milder base: If possible, use a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of organolithiums or strong alkoxides.
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Control Temperature: Avoid excessively high temperatures which can promote these side reactions.
-
-
-
Cleavage of the Methoxy Group: Although generally stable, ether linkages can be cleaved under strongly nucleophilic or acidic conditions, which are sometimes employed in multi-step syntheses.
-
Solution:
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Avoid Strong Lewis Acids: If subsequent steps involve Lewis acids, be aware of the potential for ether cleavage.
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Moderate Base Strength: Very strong bases at high temperatures might lead to demethylation.
-
-
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Reduction of the Nitro Group: If reducing agents are present in the reaction mixture, even adventitiously, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.
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Solution:
-
Ensure Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative/reductive side reactions.
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Purify Reagents: Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents.
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-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the substitution of fluorine in this compound?
A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination pathway.[5][6] The nucleophile attacks the carbon atom bonded to the fluorine, forming a resonance-stabilized negative intermediate called a Meisenheimer complex.[2][3] The aromaticity is then restored by the elimination of the fluoride ion.[5]
Q2: How do the substituents on the ring influence the reactivity of the molecule in SNAr reactions?
A2:
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Nitro Group (-NO₂): This is a strong electron-withdrawing group located para to the fluorine. It strongly activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3][4][6]
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Fluorine (-F): Acts as an excellent leaving group in SNAr reactions. Its high electronegativity also contributes to the electrophilicity of the carbon it is attached to.[4]
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Methyl Group (-CH₃): Located ortho to the fluorine, this group has a dual effect. It is weakly electron-donating, which slightly deactivates the ring compared to hydrogen. More importantly, it causes significant steric hindrance, which can slow down the rate of reaction by impeding the approach of the nucleophile.
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Methoxy Group (-OCH₃): This is an electron-donating group. Its position meta to the nitro group and para to the fluorine means its electronic influence is complex. It can slightly reduce the overall activation of the ring provided by the nitro group.
Q3: What are the recommended general conditions for a successful SNAr reaction with this substrate?
A3: For a typical SNAr reaction with an amine or alcohol nucleophile, the following conditions are a good starting point:
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Nucleophile: 1.1 - 1.5 equivalents.
-
Base: 1.5 - 2.0 equivalents of a suitable base (e.g., K₂CO₃ for amines, NaH for alcohols).[1]
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Solvent: Anhydrous aprotic polar solvents such as DMF, DMSO, or NMP.
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Temperature: Start at room temperature and gradually increase to 80-120 °C if the reaction is slow.
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Atmosphere: An inert atmosphere (N₂ or Ar) is recommended to prevent side reactions.
Data Presentation
Table 1: Comparison of Reaction Parameters for SNAr on Activated Fluoroaromatics
| Parameter | Condition 1 (Mild) | Condition 2 (For Hindered Substrates) | Rationale |
| Nucleophile | Primary/Secondary Amine | Bulky Secondary Amine or Alcohol | Steric hindrance may require more forcing conditions. |
| Base | K₂CO₃, Et₃N | NaH, KHMDS, t-BuOK | Stronger bases generate more potent nucleophiles to overcome steric and electronic barriers. |
| Solvent | Acetonitrile, THF | DMF, DMSO, NMP | Higher boiling, polar aprotic solvents can better solvate the Meisenheimer complex and allow for higher reaction temperatures. |
| Temperature | 25 - 80 °C | 80 - 150 °C | Increased thermal energy is needed to overcome the activation barrier, especially in sterically hindered cases. |
| Typical Time | 4 - 12 hours | 12 - 48 hours | Slower reaction rates due to steric hindrance necessitate longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
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To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
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Dissolve the starting material in anhydrous DMF (0.1 - 0.5 M).
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Add the amine nucleophile (1.2 eq) to the solution.
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Add potassium carbonate (K₂CO₃) (2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
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To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the alcohol nucleophile (1.2 eq) and dissolve in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the nitration of 3-fluoro-4-methoxytoluene to produce this compound.
Q1: Low or no product yield.
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Potential Cause 1: Inactive Nitrating Agent. The nitronium ion (NO₂⁺) is the active electrophile in this reaction, typically generated from a mixture of concentrated nitric acid and sulfuric acid.[1][2] If the acids are old or have absorbed moisture, their effectiveness can be diminished.
-
Solution: Use fresh, concentrated nitric acid and sulfuric acid. Ensure that the reagents are handled in a dry environment to prevent water contamination.
-
-
Potential Cause 2: Incorrect Reaction Temperature. The nitration of aromatic compounds is highly temperature-dependent.[1][3] If the temperature is too low, the reaction rate may be too slow to proceed effectively. Conversely, if the temperature is too high, it can lead to the formation of unwanted side products and decomposition.
-
Solution: Carefully control the reaction temperature. For the nitration of similar substituted benzenes, a temperature range of 0-25°C is often employed.[4] It is recommended to start at a lower temperature (e.g., 0°C) and slowly allow the reaction to warm to room temperature.
-
-
Potential Cause 3: Insufficient Reaction Time. The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. A typical reaction time for similar nitrations is around 2 hours.[4]
-
Q2: Formation of multiple products (isomers or poly-nitrated species).
-
Potential Cause 1: Reaction Temperature is Too High. Higher temperatures can lead to the formation of multiple nitro-isomers and dinitro- or trinitro-substituted products.[1][3]
-
Solution: Maintain a low reaction temperature (0-5°C) during the addition of the nitrating agent. Use an ice bath to dissipate the heat generated during the reaction.
-
-
Potential Cause 2: Incorrect Stoichiometry. Using an excess of the nitrating agent can increase the likelihood of poly-nitration.
-
Solution: Use a controlled amount of the nitrating agent. Typically, a slight excess (e.g., 1.1 to 1.3 equivalents) of nitric acid is sufficient.
-
Q3: The product "oils out" during purification by recrystallization.
-
Potential Cause: The compound is coming out of the solution above its melting point.
-
Solution:
-
Add more of the recrystallization solvent to the hot solution.
-
Switch to a lower-boiling point solvent or a different solvent mixture.
-
Attempt to seed the cooling solution with a small, pure crystal of the product to encourage crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected directing effect of the substituents on the starting material (3-fluoro-4-methoxytoluene)?
The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. The methyl group (-CH₃) is also an activating group and is ortho-, para-directing. The fluoro group (-F) is a deactivating group but is also ortho-, para-directing.[5] In this case, the methoxy group is the most powerful activating group and will likely direct the incoming nitro group to the positions ortho to it. The position para to the methoxy group is blocked by the methyl group. Of the two ortho positions, the one that is also para to the fluoro group and ortho to the methyl group is sterically hindered. Therefore, the most likely product is this compound.
Q2: What are the best methods for purifying the crude product?
The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[6]
-
Recrystallization: This is a good first choice for purification. Suitable solvents to screen include ethanol, isopropanol, or a mixed solvent system like ethanol/water.[6]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used. A common eluent system for similar compounds is petroleum ether or a mixture of petroleum ether and ethyl acetate.[4]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material and the product should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.
Data Presentation
The following table presents a hypothetical optimization study for the nitration of 3-fluoro-4-methoxytoluene, based on common variables in similar reactions. Researchers can use this as a starting point for their own experimental design.
| Entry | Temperature (°C) | Equivalents of HNO₃ | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | 1.1 | 2 | 65 | 90 |
| 2 | 25 | 1.1 | 2 | 75 | 85 |
| 3 | 50 | 1.1 | 2 | 70 | 70 (significant side products) |
| 4 | 0 -> 25 | 1.3 | 2 | 80 | 88 |
| 5 | 0 -> 25 | 1.1 | 4 | 78 | 89 |
Experimental Protocols
1. Synthesis of this compound
This protocol is based on the synthesis of a structurally similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.[4]
-
To a 100 mL three-necked flask, add 3-fluoro-4-methoxytoluene (1.0 equiv) and concentrated sulfuric acid (98%, 10 volumes).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add potassium nitrate (1.3 equiv) in portions, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing a large amount of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Column Chromatography
-
Prepare a silica gel column using petroleum ether as the eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with petroleum ether, gradually increasing the polarity with ethyl acetate if necessary.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for synthesis and purification.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound.
Diagram of Troubleshooting Logic
Caption: Troubleshooting logic for purification issues.
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" during recrystallization | The compound is coming out of solution above its melting point. | - Add more of the recrystallization solvent. - Lower the temperature at which the solution is saturated by using a larger volume of solvent. - Switch to a solvent with a lower boiling point or a different solvent mixture. - Attempt to seed the cooling solution with a small, pure crystal of the target compound.[1] |
| Poor separation of impurities during column chromatography | The solvent system (eluent) is not optimal for separating the target compound from impurities. | - Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf value of ~0.3 for the target compound). - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2] - Ensure the column is packed uniformly to prevent channeling. |
| Low recovery of the purified compound | The compound may be too soluble in the recrystallization solvent even at low temperatures, or some product may be lost during transfers. | - For recrystallization, place the flask in an ice bath to maximize precipitation. The mother liquor can be concentrated and cooled again to recover more product. - For column chromatography, ensure all the compound is loaded onto the column and that all fractions containing the product are collected and combined. |
| Colored impurities co-elute with the product | Impurities have similar polarity to the target compound. | - Try a different stationary phase for column chromatography (e.g., alumina instead of silica gel). - Consider an additional purification step, such as a charcoal treatment of the solution before the final recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in crude this compound?
The impurities will largely depend on the synthetic route employed. However, common impurities can arise from the nitration of 3-fluoro-4-methylanisole.
| Potential Impurity | Likely Source |
| Isomeric Products | Nitration of the aromatic ring at other positions. |
| Unreacted Starting Material | Incomplete reaction during synthesis. |
| Di-nitrated Products | Over-nitration of the starting material or product. |
| Byproducts from side reactions | Depending on the specific reagents and conditions used. |
Q2: Which purification methods are most effective for this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice depends on the nature and quantity of the impurities.
Q3: How do I select an appropriate solvent for recrystallization?
A suitable recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room or lower temperatures. For nitroaromatic compounds, common solvents to test include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures of these.[1] A good starting point would be an ethanol/water or isopropanol/water mixture.
Q4: What is a typical procedure for column chromatography of a nitroaromatic compound?
Column chromatography separates compounds based on their polarity.[3][4] For nitroaromatic compounds, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate). The ideal ratio should be determined by TLC analysis.
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for your specific sample.
1. Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent at room temperature and then with gentle heating. A good solvent will dissolve the product when hot and show poor solubility when cold.[1]
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring and add more solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
2. Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine a suitable eluent. A good solvent system will show the target compound with an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.[2]
-
Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
General Purification Workflow Diagram
Caption: General purification workflow for the target compound.
References
preventing decomposition of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the decomposition of this compound during its synthesis?
A1: The decomposition of this compound is primarily influenced by three main factors: elevated temperatures, strong acidic or basic conditions, and prolonged reaction times. Nitroaromatic compounds, in general, are susceptible to thermal stress, and the presence of multiple functional groups on the benzene ring can create pathways for undesirable side reactions.
Q2: What are the likely impurities or decomposition products I should be aware of?
A2: While specific decomposition pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related nitroaromatic compounds, potential impurities and decomposition products could include:
-
Over-nitrated species: Introduction of a second nitro group onto the aromatic ring.
-
Demethylation or demethoxylation products: Loss of the methyl or methoxy group.
-
Nucleophilic substitution products: Displacement of the fluorine or nitro group by other nucleophiles present in the reaction mixture.
-
Polymerization or tar formation: Complex, high-molecular-weight byproducts resulting from extensive decomposition, often appearing as dark, insoluble materials.
Q3: Are there any known incompatible reagents or materials that should be avoided?
A3: Avoid strong reducing agents, as they can reduce the nitro group. Also, be cautious with strong, non-volatile bases, as they can promote nucleophilic substitution and other side reactions, especially at elevated temperatures. Reaction vessels should be clean and free of contaminants that could catalyze decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | - Incomplete reaction. - Decomposition of the product. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Strictly control the reaction temperature, keeping it as low as effectively possible. - Re-evaluate the stoichiometry of your reagents. |
| Dark Reaction Mixture or Tar Formation | - Excessive reaction temperature. - Prolonged reaction time. - Presence of impurities that catalyze polymerization. | - Immediately cool the reaction mixture. - Shorten the reaction time based on progress monitoring. - Ensure the purity of starting materials and solvents. |
| Presence of Multiple Spots on TLC (Indicating Impurities) | - Side reactions such as over-nitration or demethylation. - Decomposition of the product. | - Lower the reaction temperature. - Reduce the concentration of the nitrating agent. - Employ a purification method such as column chromatography or recrystallization. |
| Difficulty in Isolating the Pure Product | - Product may be an oil or have a low melting point. - Presence of persistent impurities. | - Attempt purification via column chromatography with a suitable solvent system. - For recrystallization, screen a variety of solvents or solvent mixtures to find one that provides good crystal formation. |
Experimental Protocols
Protocol 1: Temperature-Controlled Nitration
This protocol is based on general methods for the nitration of similar aromatic compounds and is designed to minimize decomposition.
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the starting material (e.g., 3-Fluoro-4-methoxytoluene) in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or potassium nitrate) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Recommended Temperature Ranges for Key Synthesis Steps
| Step | Process | Recommended Temperature (°C) | Rationale |
| 1 | Dissolution of Starting Material | 0 - 25 | To ensure homogeneity before initiating the reaction. |
| 2 | Addition of Nitrating Agent | 0 - 5 | To control the exothermic nitration reaction and prevent overheating, which can lead to decomposition and side reactions. |
| 3 | Reaction | 0 - 25 | Maintaining a low temperature throughout the reaction is crucial for product stability. Some reactions may require a slight increase in temperature for completion, but this should be carefully monitored. |
| 4 | Work-up (Quenching) | 0 - 10 | To safely neutralize the strong acid and dissipate heat. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing decomposition during synthesis.
Technical Support Center: Synthesis of Polysubstituted Nitrobenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polysubstituted nitrobenzenes. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of these important synthetic transformations.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during the synthesis of polysubstituted nitrobenzenes.
Issue 1: Low Yield in Aromatic Nitration
Q1: I am getting a low yield of my desired mononitrated product. What are the possible causes and how can I improve it?
A1: Low yields in aromatic nitration can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Substrate Reactivity:
-
Strongly Deactivated Rings: If your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), the aromatic ring is deactivated towards electrophilic attack.[3]
-
Strongly Activated Rings: Highly activated rings (e.g., phenols, anilines) are prone to over-nitration and oxidation, leading to complex mixtures and tar formation.[5]
-
-
Loss of Product During Workup: The workup procedure might be causing product loss.
-
Solution: Ensure that the pH is appropriately adjusted during neutralization steps. Some nitrated compounds can be volatile; avoid excessive heating during solvent removal. For purification of isomers, which can be challenging, consider techniques like fractional crystallization or column chromatography.[8][9]
-
Issue 2: Poor Regioselectivity and Isomer Separation
Q2: My nitration reaction is producing a mixture of ortho, meta, and para isomers. How can I control the regioselectivity and separate the desired isomer?
A2: Controlling regioselectivity is a central challenge in the synthesis of polysubstituted nitrobenzenes. The directing effect of the substituents already on the ring is the primary determinant of the incoming nitro group's position.
-
Understanding Directing Effects:
-
Ortho, Para-Directors (Activating Groups): Substituents like -CH₃, -OH, -OR, and halogens direct the incoming nitro group to the ortho and para positions.[2][10][11]
-
Meta-Directors (Deactivating Groups): Groups such as -NO₂, -CN, -SO₃H, and -C=O direct the incoming nitro group to the meta position.[3]
-
-
Strategies to Influence Regioselectivity:
-
Steric Hindrance: Bulky substituents or bulky nitrating agents can favor the formation of the para isomer over the ortho isomer due to steric hindrance.[6]
-
Temperature Control: In some cases, the ortho/para ratio can be influenced by temperature. Lower temperatures may favor the para isomer.[12]
-
Choice of Nitrating Agent: The choice of nitrating agent and solvent system can influence the isomer distribution. For example, nitration of toluene with acetyl nitrate in dichloromethane has been reported to yield a low percentage of the meta-isomer.[13]
-
-
Separation of Isomers:
-
Fractional Crystallization: Isomers often have different melting points and solubilities, which can be exploited for separation by fractional crystallization. For instance, p-nitroacetanilide is less soluble in ethanol than the ortho isomer.[8]
-
Column Chromatography: This is a powerful technique for separating isomers with different polarities.[9][14]
-
Steam Distillation: For isomers with sufficiently different boiling points, steam distillation can be an effective separation method.[15]
-
Issue 3: Dinitration and Polysubstitution
Q3: I am trying to synthesize a mononitrobenzene, but I am observing significant amounts of dinitrated products. How can I prevent this?
A3: The formation of dinitrated or polysubstituted products occurs when the mononitrated product is reactive enough to undergo further nitration under the reaction conditions.
-
Control of Reaction Conditions:
-
Temperature: The most critical factor is temperature. Nitration reactions are exothermic, and elevated temperatures significantly increase the rate of subsequent nitrations. It is crucial to maintain the recommended temperature, often below 50°C for benzene and even lower for activated substrates like toluene (around 30°C).[1][2][16][17]
-
Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of polysubstituted products.
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically a slight excess) to favor monosubstitution.
-
-
Substrate Reactivity:
-
As mentioned earlier, activated rings are more prone to polysubstitution. Using milder conditions is essential.[5] Conversely, the first nitro group deactivates the ring, making the second nitration slower and requiring more forcing conditions.[3] This inherent difference in reactivity can be exploited to achieve mononitration.
-
Frequently Asked Questions (FAQs)
Q4: What are the standard reaction conditions for a typical electrophilic aromatic nitration?
A4: The most common method for electrophilic aromatic nitration involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][17][18] The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[16][17] The reaction temperature is crucial for controlling the degree of nitration and is typically kept below 50°C for benzene.[16][17]
Q5: How can I synthesize a polysubstituted nitrobenzene with a specific substitution pattern that is not achievable through direct nitration?
A5: When direct nitration does not yield the desired isomer, alternative synthetic strategies must be employed. The order of substituent introduction is critical.[19][20]
-
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups, such as one or more nitro groups. A good leaving group (e.g., a halogen) is displaced by a nucleophile.[21] For example, 1-chloro-2,4-dinitrobenzene readily reacts with amines to form N-substituted 2,4-dinitroanilines.[22]
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki or Buchwald-Hartwig couplings can be used to form C-C or C-N bonds, respectively, with high regioselectivity. These methods offer a versatile approach to complex polysubstituted nitrobenzenes.
-
Functional Group Interconversion: It is often necessary to introduce a group that directs the subsequent nitration to the desired position and then modify that group later in the synthetic sequence. For example, an amino group is a strong ortho, para-director. However, it needs to be protected as an acetanilide before nitration. The nitro group can then be introduced, and finally, the protecting group can be removed to yield the desired nitroaniline.[8]
Q6: What are the main safety precautions to consider during nitration reactions?
A6: Nitration reactions, especially with mixed acids, are highly exothermic and potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform all operations in a well-ventilated fume hood.[8]
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the substrate solution, while carefully monitoring the temperature with an external cooling bath (e.g., an ice bath).
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Quenching: Quench the reaction by carefully pouring the reaction mixture onto crushed ice. This should also be done slowly and with stirring.
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Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
Data Presentation
Table 1: Regioselectivity in the Mononitration of Substituted Benzenes
| Starting Material | Nitrating Agent/Conditions | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| Toluene | HNO₃/H₂SO₄, 30°C | ~58 | ~5 | ~37 | [1][2] |
| Toluene | Acetyl nitrate/CH₂Cl₂ | - | 1.55 | - | [13] |
| Toluene | HNO₃/Hexane, RT | - | 5 | - | [13] |
| Chlorobenzene | HNO₃/H₂SO₄, 60°C | 34 | 1 | 65 | [15] |
| Phenol | NH₄NO₃/KHSO₄ | High regioselectivity for ortho | - | - | [6] |
| Phenol | Clay supported Cu(NO₃)₂ | High regioselectivity for ortho (13:1 o:p) | - | - | [23] |
Table 2: Comparison of Synthetic Routes to Polysubstituted Nitrobenzenes
| Synthetic Route | General Transformation | Key Reagents | Typical Yields | Advantages | Disadvantages | Reference(s) |
| Electrophilic Nitration | Ar-H → Ar-NO₂ | HNO₃, H₂SO₄ | Good to Excellent | Well-established, readily available reagents, predictable regioselectivity based on existing substituents. | Harsh acidic conditions, potential for over-nitration, poor regioselectivity for some substrates, safety concerns. | [18][22] |
| Nucleophilic Aromatic Substitution (SNAr) | Ar-Lg + Nu⁻ → Ar-Nu + Lg⁻ (Ar must be electron-deficient) | Activated aryl halide, Nucleophile (e.g., amine, alkoxide) | Good to Excellent | High regioselectivity, wide range of nucleophiles can be used. | Requires an activated substrate with a good leaving group. | [21][22] |
| Palladium-Catalyzed Cross-Coupling | Ar-X + R-M → Ar-R (X=halide, M=organometallic) | Nitroaryl halide, Boronic acid (Suzuki), Palladium catalyst, Base | Good to Excellent | Excellent regioselectivity, broad substrate scope, mild conditions. | Cost of catalyst, synthesis of precursors. | [22] |
Experimental Protocols
Protocol 1: Direct Nitration of Acetanilide to Synthesize p-Nitroacetanilide
This protocol is a representative example of electrophilic aromatic nitration.
-
Preparation of the Substrate Solution: In a flask, dissolve acetanilide in glacial acetic acid. Cool the mixture in an ice bath.
-
Preparation of the Nitrating Mixture: In a separate container, carefully mix concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10°C.
-
Reaction Monitoring and Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-nitroacetanilide.[22]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2,4-dinitrobenzene with Benzylamine
This protocol illustrates the synthesis of a polysubstituted nitrobenzene via SNAr.
-
Reaction Setup: Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.
-
Addition of Nucleophile: Add an equimolar amount of benzylamine to the solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours.
-
Product Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry to yield N-benzyl-2,4-dinitroaniline.[22]
Mandatory Visualization
Caption: A decision-making workflow for synthesizing polysubstituted nitrobenzenes.
Caption: The mechanism of electrophilic aromatic nitration of benzene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. magritek.com [magritek.com]
- 9. studylib.net [studylib.net]
- 10. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 14. Chromatography Separation Of Ortho And P-Nitro Aniline - 284 Words | Bartleby [bartleby.com]
- 15. scribd.com [scribd.com]
- 16. shout.education [shout.education]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
This guide provides a detailed comparison of the ¹H NMR spectrum of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene with structurally related alternatives. The analysis is supported by experimental data from comparable compounds and a standard experimental protocol for data acquisition. This information is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of similar molecules.
Predicted ¹H NMR Spectrum of this compound
-
Nitro group (-NO₂): Strongly electron-withdrawing and deshielding, particularly at the ortho and para positions.
-
Fluoro group (-F): Electronegative (inductive withdrawal) but also a weak π-donor (mesomeric effect), with a more complex influence on proton chemical shifts.
-
Methoxy group (-OCH₃): Strongly electron-donating through resonance (mesomeric effect), causing significant shielding, especially at the ortho and para positions.
-
Methyl group (-CH₃): Weakly electron-donating through hyperconjugation and induction, causing slight shielding.
Based on these effects, the predicted ¹H NMR spectrum of this compound would feature two distinct signals for the aromatic protons, a singlet for the methoxy protons, and a singlet for the methyl protons.
Comparison with Alternative Compounds
To understand the rationale behind the predicted spectrum, a comparison with the experimental data of structurally similar compounds is invaluable. The following table summarizes the ¹H NMR data for selected alternatives, which share key structural motifs with the target compound.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | ~7.8-8.0 | d (³JHF) | ~8.0-9.0 |
| H-6 | ~6.8-7.0 | d (⁴JHF) | ~2.0-3.0 | |
| -OCH₃ | ~3.9-4.1 | s | - | |
| -CH₃ | ~2.3-2.5 | s | - | |
| 2-Fluoro-4-nitrotoluene[1][2] | H-3 | 8.13 | dd | J = 9.2, 2.4 Hz |
| H-5 | 8.09 | ddd | J = 9.2, 2.4, 0.8 Hz | |
| H-6 | 7.15 | t | J = 9.2 Hz | |
| -CH₃ | 2.38 | s | - | |
| 4-Fluoro-2-nitroanisole | H-3 | 7.85 | d | J = 2.5 Hz |
| H-5 | 7.65 | dd | J = 9.0, 2.5 Hz | |
| H-6 | 7.20 | d | J = 9.0 Hz | |
| -OCH₃ | 3.95 | s | - | |
| 3-Nitrotoluene[3][4] | H-2, H-6 | 7.96 - 7.98 | m | - |
| H-4, H-5 | 7.37 - 7.43 | m | - | |
| -CH₃ | 2.47 | s | - |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[5] The choice of solvent depends on the solubility of the compound.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[6]
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for optimal signal-to-noise ratio)[7]
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Substituent Effects on Aromatic Proton Chemical Shifts
The following diagram illustrates the interplay of substituent effects that determine the chemical shifts of the aromatic protons in this compound.
Caption: Influence of substituents on proton chemical shifts.
References
- 1. 2-Fluoro-4-nitrotoluene(1427-07-2) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Fluoro-4-nitrotoluene | C7H6FNO2 | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrotoluene(99-08-1) 1H NMR [m.chemicalbook.com]
- 4. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the ¹³C NMR Analysis of Substituted Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic effects of substituents on the benzene ring. The following table summarizes the reported ¹³C NMR chemical shifts for several nitrobenzene derivatives that share structural motifs with 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. These alternatives provide a basis for understanding the influence of fluoro, methoxy, methyl, and nitro groups on the carbon skeleton.
Table 1: ¹³C NMR Chemical Shift Data for Selected Substituted Nitrobenzenes
| Compound Name | Structure | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) | Solvent | Reference |
| 1-Fluoro-4-nitrobenzene | ![]() | 165.7 (d, J=254 Hz) | 126.3 (d, J=9 Hz) | 116.8 (d, J=23 Hz) | 149.2 | 116.8 (d, J=23 Hz) | 126.3 (d, J=9 Hz) | - | DMSO-d6 | --INVALID-LINK--[1] |
| 1-Fluoro-2-nitrobenzene | ![]() | 157.9 (d, J=257 Hz) | 138.8 (d, J=3 Hz) | 125.7 (d, J=20 Hz) | 133.5 (d, J=8 Hz) | 125.1 (d, J=4 Hz) | 118.0 (d, J=22 Hz) | - | DMSO-d6 | --INVALID-LINK--[2] |
| 2-Methoxy-1-methyl-4-nitrobenzene | ![]() | 129.8 | 156.9 | 109.9 | 145.4 | 119.5 | 134.4 | CH₃: 16.5, OCH₃: 56.1 | DMSO-d6 | --INVALID-LINK--[3] |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | ![]() | 150.1 (d, J=250 Hz) | 143.2 (d, J=12 Hz) | 100.1 (d, J=24 Hz) | 140.1 | 147.2 | 109.9 (d, J=6 Hz) | 2xOCH₃: 57.3, 57.4 | CDCl₃ | --INVALID-LINK--[4] |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) for carbons coupled to fluorine are provided in Hertz (Hz) where available.
Experimental Protocols
The following is a generalized methodology for the acquisition of a standard proton-decoupled ¹³C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh 10-50 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean vial.
-
Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer the resulting solution into a standard 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
The experiment is performed on a high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the NMR probe and ensure it is spinning at a stable rate (typically ~20 Hz) to average out magnetic field inhomogeneities.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and match the ¹³C probe to the correct frequency to ensure maximum signal sensitivity.
3. Data Acquisition:
-
A standard single-pulse sequence with broadband proton decoupling is typically used. This simplifies the spectrum by collapsing all carbon-proton couplings into singlets.
-
Acquisition Parameters:
-
Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time: Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
The accumulated Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Apply phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm or by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound, with each unique carbon atom labeled. This represents the logical framework for assigning signals in a theoretical ¹³C NMR spectrum.
Caption: Molecular structure of this compound.
References
Interpreting the Mass Spectrum of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
An Essential Guide to the Analytical Characterization of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of analytical techniques for this compound, a versatile building block in medicinal chemistry and organic synthesis. We will delve into the interpretation of its mass spectrum and compare this with alternative analytical methodologies, supported by detailed experimental protocols.
Predicted Fragmentation Pathway:
The fragmentation of aromatic compounds in mass spectrometry is influenced by the nature and position of their substituents.[1] For this compound, the following fragmentation patterns are anticipated:
-
Molecular Ion Peak (M+) : The molecular ion peak is expected at m/z 185.
-
Loss of Nitro Group (-NO2) : A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO2, mass = 46), leading to a fragment ion at m/z 139.[1]
-
Loss of Methyl Group (-CH3) : Cleavage of the methyl group from the aromatic ring (mass = 15) would result in a fragment at m/z 170. This is a common fragmentation for toluene and its derivatives.[2]
-
Loss of Methoxy Group (-OCH3) : The loss of the methoxy group (mass = 31) is another plausible fragmentation, yielding a peak at m/z 154.
-
Loss of Carbon Monoxide (-CO) : Subsequent fragmentation of ions, particularly after the loss of a methoxy group, can involve the elimination of carbon monoxide (CO, mass = 28).[3]
-
Ortho Effect : The presence of substituents ortho to each other can lead to characteristic fragmentation patterns, such as the loss of water in some nitro compounds, though this is less likely in this specific structure.[4]
The following diagram illustrates the predicted primary fragmentation pathway.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, a key intermediate in various synthetic pathways, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two primary analytical techniques for its analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the most appropriate method depends on specific analytical requirements, such as sensitivity, selectivity, and the context of the analysis (e.g., routine quality control versus impurity profiling).
Performance Comparison
The following table summarizes the key performance characteristics of representative HPLC-UV and LC-MS methods for the analysis of this compound. These values are based on established methods for structurally similar fluorinated nitroaromatic compounds and provide a reliable estimate of expected performance.
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation and UV absorbance spectrum. | High; provides mass information for unambiguous peak identification. |
| Sensitivity (LOD) | ~10-50 ng/mL | < 1 ng/mL |
| Sensitivity (LOQ) | ~50-150 ng/mL | ~1-5 ng/mL |
| Linearity Range | ~0.1 - 100 µg/mL | ~0.005 - 10 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Typical Application | Routine quality control, purity assessment, and content uniformity. | Impurity identification, trace-level quantification, and metabolite studies. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products. It offers a balance of performance, robustness, and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (60:40, v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase ranging from 0.1 µg/mL to 100 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This highly sensitive and selective method is ideal for the trace-level quantification of this compound and the identification of related impurities.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI-). For nitroaromatic compounds, negative mode is often preferred.[2]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Energy: Optimized for the specific parent and daughter ions. For this compound (MW: 185.15), the precursor ion [M-H]⁻ would be at m/z 184.14.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL.
-
Vortex to dissolve.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 ng/mL to 1000 ng/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Visualized Workflows and Method Comparison
To further clarify the experimental processes and the logical relationship in method selection, the following diagrams are provided.
References
Comparative Reactivity Analysis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution
This guide provides a detailed comparison of the reactivity of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene and its isomers, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The analysis is based on established principles of physical organic chemistry, supported by representative experimental protocols for assessing reactivity.
Introduction to Reactivity in Nitroaromatics
The reactivity of the title compound and its isomers in nucleophilic aromatic substitution is primarily governed by the electronic effects of the substituents on the benzene ring. The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), is essential for activating the ring towards nucleophilic attack. This activation is most effective when the nitro group is positioned ortho or para to the leaving group (in this case, the fluorine atom). The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate.
Other substituents also play a crucial role. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), generally decrease reactivity by destabilizing the negatively charged Meisenheimer complex. The position of these groups relative to the site of nucleophilic attack and the leaving group is therefore critical in determining the overall reaction rate.
Comparative Reactivity Analysis
For this analysis, we will compare the reactivity of this compound (Isomer A) with three of its isomers, where the positions of the substituents are varied. The primary reaction considered is the substitution of the fluorine atom by a generic nucleophile (Nu-).
The isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: 2-Fluoro-4-methoxy-1-methyl-5-nitrobenzene
-
Isomer C: 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene
-
Isomer D: 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene
The following diagram illustrates the logical relationship between substituent effects and the rate of nucleophilic aromatic substitution.
Caption: Relationship between substituent effects and SNAr reaction rate.
Based on the electronic effects of the substituents, a qualitative prediction of reactivity can be made:
-
Isomer A: The nitro group is para to the fluorine, providing strong activation. The methoxy and methyl groups are meta and ortho to the fluorine, respectively. The electron-donating methoxy group has a less pronounced deactivating effect from the meta position.
-
Isomer B: The nitro group is meta to the fluorine, resulting in significantly lower activation compared to an ortho or para positioning. This isomer is expected to be the least reactive.
-
Isomer C: The nitro group is para to the fluorine, providing strong activation. The electron-donating methoxy group is ortho to the fluorine, which may slightly decrease reactivity compared to Isomer A due to its proximity to the reaction center.
-
Isomer D: The nitro group is ortho to the fluorine, which also provides strong activation. However, the methoxy group is para to the fluorine, and its electron-donating effect will likely have a more significant deactivating influence compared to when it is in the meta position (as in Isomer A).
Quantitative Data Summary
The following table summarizes the predicted relative reactivity of the isomers based on the principles of nucleophilic aromatic substitution. The reactivity of Isomer A is set as the baseline (1.00). These are predicted values and would require experimental verification.
| Isomer | Structure | Key Substituent Positions (relative to F) | Predicted Relative Reactivity |
| A | This compound | -NO2 (para), -OCH3 (meta) | 1.00 |
| B | 2-Fluoro-4-methoxy-1-methyl-5-nitrobenzene | -NO2 (meta) | << 0.1 |
| C | 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene | -NO2 (para), -OCH3 (ortho) | ~ 0.80 |
| D | 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene | -NO2 (ortho), -OCH3 (para) | ~ 0.60 |
Experimental Protocols
To experimentally determine the relative reactivity of these isomers, a competitive reaction experiment can be performed.
Protocol: Competitive Reaction for Relative Reactivity
Objective: To determine the relative reaction rates of Isomers A, B, C, and D with a common nucleophile.
Materials:
-
Isomer A, B, C, and D (equimolar amounts)
-
Internal standard (e.g., a non-reactive, structurally similar compound)
-
Nucleophile (e.g., piperidine or sodium methoxide)
-
Solvent (e.g., DMSO or DMF)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 0.1 mmol each) of Isomers A, B, C, D, and the internal standard in the chosen solvent (e.g., 10 mL of DMSO).
-
Initiation: Add the nucleophile (e.g., 0.4 mmol of piperidine) to the reaction mixture at a constant temperature (e.g., 50 °C). Start a timer immediately.
-
Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl) to neutralize the nucleophile.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining reactants (Isomers A, B, C, and D) relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of each isomer versus time. The slope of the resulting line for each isomer will be proportional to its reaction rate constant (k). The relative reactivity can be calculated by taking the ratio of the rate constants.
The following diagram outlines the experimental workflow.
Caption: Workflow for determining relative SNAr reaction rates.
Conclusion
The reactivity of this compound and its isomers in nucleophilic aromatic substitution is highly dependent on the substitution pattern. Isomers with a nitro group positioned ortho or para to the fluorine leaving group are significantly more reactive than those with a meta-nitro group. Electron-donating groups like methoxy and methyl generally decrease reactivity, with their deactivating effect being more pronounced when they are ortho or para to the reaction center. The predicted order of reactivity is A > C > D >> B. Experimental verification through kinetic studies, as outlined in the provided protocol, is essential to confirm these theoretical predictions.
A Comparative Spectroscopic Analysis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene and Related Nitroaromatic Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene and its structural analogs. Due to the limited availability of public domain spectroscopic data for the primary compound, this guide leverages data from structurally related nitroaromatic compounds to provide a valuable comparative context for researchers engaged in the synthesis, characterization, and application of these molecules.
The following sections present available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of novel nitroaromatic compounds.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the target compound and its alternatives. The data for the primary compound is limited, highlighting the need for further experimental characterization.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methyl Protons | Methoxy Protons |
| This compound | Data not available | Data not available | Data not available |
| 1-Fluoro-2-methyl-4-nitrobenzene | Data not available | Data not available | N/A |
| 4-Fluoro-2-nitrotoluene | ~7.0-8.0 | ~2.5 | N/A |
| 1-Fluoro-2-nitrobenzene | 7.18-7.44 (m), 7.65 (m), 8.06 (m) | N/A | N/A |
| 4-Fluoronitrobenzene | 7.24 (d, J=9.2 Hz), 8.26 (d, J=9.2 Hz) | N/A | N/A |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Methyl Carbon | Methoxy Carbon |
| This compound | Data not available | Data not available | Data not available |
| 1-Fluoro-2-methyl-4-nitrobenzene | Data not available | Data not available | N/A |
| 4-Fluoro-2-nitrotoluene | Data not available | Data not available | N/A |
| 1-Fluoro-2-nitrobenzene | Data not available | N/A | N/A |
| 4-Fluoronitrobenzene | 116.2 (d, J=22.5 Hz), 126.2 (d, J=2.5 Hz), 143.5, 164.8 (d, J=250 Hz) | N/A | N/A |
Table 3: Infrared (IR) Spectroscopy Data (Selected Peaks in cm⁻¹)
| Compound | C-NO₂ Symmetric Stretch | C-NO₂ Asymmetric Stretch | C-F Stretch |
| This compound | Data not available | Data not available | Data not available |
| 1-Fluoro-2-methyl-4-nitrobenzene | ~1350 | ~1520 | ~1200 |
| 4-Fluoro-2-nitrotoluene | ~1350 | ~1525 | ~1250 |
| 1-Fluoro-2-nitrobenzene | Data not available | Data not available | Data not available |
| 4-Fluoronitrobenzene | ~1340 | ~1520 | ~1240 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 185.05 | Data not available |
| 1-Fluoro-2-methyl-4-nitrobenzene | 155.04 | 125, 109, 95, 77 |
| 4-Fluoro-2-nitrotoluene | 155.04 | 139, 109, 95, 83 |
| 1-Fluoro-2-nitrobenzene | 141.02 | 125, 111, 95, 75 |
| 4-Fluoronitrobenzene | 141.02 | 111, 95, 83, 75 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for novel nitroaromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use a 75 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument records the infrared spectrum as an interferogram, which is then converted to a spectrum via a Fourier transform.[1]
-
Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, direct insertion or gas chromatography (GC) is a common method of introduction.
-
Ionization Method: Electron Ionization (EI) is a standard technique for the analysis of small organic molecules.[2][3] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of a novel synthesized nitroaromatic compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.
References
A Comparative Guide to Analytical Standards of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate quantification, impurity profiling, and ensuring the reliability of experimental results. This guide provides a comprehensive comparison of analytical standards for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, a key building block in medicinal chemistry and organic synthesis. We present a comparative analysis of typical specifications from various suppliers, detailed experimental protocols for purity assessment, and a logical workflow for standard qualification.
Comparison of Analytical Standards
The selection of an appropriate analytical standard depends on the stringency of the application. For routine analysis, a well-characterized standard with a specified purity may suffice. However, for applications requiring a high degree of accuracy, such as in quantitative analysis for regulatory submissions, a certified reference material (CRM) with a detailed Certificate of Analysis (CoA) is essential. Below is a table summarizing the typical specifications of commercially available analytical standards for this compound from various suppliers.
Table 1: Comparison of Analytical Standards for this compound
| Parameter | Supplier A (Standard Grade) | Supplier B (Certified Reference Material) | Supplier C (Research Grade) |
| CAS Number | 314298-13-0 | 314298-13-0 | 314298-13-0 |
| Purity (by HPLC) | ≥98.0%[1] | 99.8% (Assigned value) | >97% |
| Identity Confirmed by | ¹H NMR, MS | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR |
| Certificate of Analysis | Provided | Comprehensive CoA with uncertainty statement | Basic product information sheet |
| Major Impurity | Isomer X (<0.5%) | Isomer X (0.05%) | Not specified |
| Residual Solvents | <0.1% | <0.05% (by GC-HS) | Not specified |
| Water Content | <0.2% (by Karl Fischer) | 0.08% (by Karl Fischer) | Not specified |
| Traceability | To internal standards | To national metrology institute standards | Not specified |
| Intended Use | General research and development | Quantitative analysis, method validation | Synthetic chemistry |
Experimental Workflow for Standard Comparison
A systematic approach is crucial when comparing and qualifying analytical standards. The following diagram illustrates a typical workflow.
Caption: Workflow for the comparison and qualification of analytical standards.
Experimental Protocols
Detailed and well-documented experimental protocols are essential for the accurate assessment of analytical standards. Below are protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is suitable for determining the purity of this compound and separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the standard in a suitable solvent such as dichloromethane.
Quantitative NMR (qNMR) for Purity Determination
qNMR is a primary ratio method that allows for the accurate determination of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have resonances that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Chloroform-d).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound standard.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both in a precise volume of the deuterated solvent in a volumetric flask.
-
Transfer an aliquot to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard protons to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
By following these guidelines and experimental protocols, researchers can confidently select and qualify the most appropriate analytical standard of this compound for their specific needs, ensuring the accuracy and reliability of their scientific investigations.
References
Structural Validation of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. For a molecule such as 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, a substituted nitrobenzene with potential applications in medicinal chemistry and materials science, unambiguous structural validation is paramount. While single-crystal X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in a solid state, a multi-technique approach employing spectroscopic methods is often essential for a comprehensive characterization.
This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound. Although a public crystal structure for this specific molecule is not available, this guide will present the principles of the technique and expected outcomes based on closely related structures.
Single-Crystal X-ray Crystallography: The Definitive Structure
X-ray crystallography provides direct and unambiguous evidence of molecular structure, including bond lengths, bond angles, and stereochemistry. For substituted nitrobenzenes, this technique can definitively establish the substitution pattern on the aromatic ring and the conformation of the substituent groups.
Table 1: Representative Crystallographic Data for a Substituted Nitrobenzene
| Parameter | Representative Value |
| Chemical Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° |
| Volume | 800 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.54 g/cm³ |
| R-factor | < 0.05 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates.
Spectroscopic Techniques: A Complementary Approach
Spectroscopic methods provide valuable information about the molecular structure in solution or bulk material, complementing the solid-state information from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.5 - 7.8 | d | ~3 | H adjacent to nitro group |
| ¹H | 6.8 - 7.1 | d | ~9 | H adjacent to fluoro group |
| ¹H | 3.9 - 4.1 | s | - | -OCH₃ |
| ¹H | 2.2 - 2.4 | s | - | -CH₃ |
| ¹³C | 155 - 160 | d | ~250 | C-F |
| ¹³C | 145 - 150 | s | - | C-NO₂ |
| ¹³C | 140 - 145 | s | - | C-OCH₃ |
| ¹³C | 120 - 125 | d | ~25 | C adjacent to C-F |
| ¹³C | 115 - 120 | s | - | C adjacent to C-NO₂ |
| ¹³C | 110 - 115 | d | ~5 | C adjacent to C-CH₃ |
| ¹³C | 55 - 60 | q | ~145 | -OCH₃ |
| ¹³C | 15 - 20 | q | ~130 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |
| 1590 - 1500 | Strong | Asymmetric NO₂ stretch |
| 1390 - 1300 | Strong | Symmetric NO₂ stretch |
| 1280 - 1200 | Strong | Aryl-O stretch (-OCH₃) |
| 1250 - 1100 | Strong | C-F stretch |
| 1600, 1475 | Medium-Weak | Aromatic C=C stretches |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal, or ground with KBr and pressed into a pellet.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Interpretation |
| [M]⁺ | 185.05 | Molecular Ion |
| [M-NO₂]⁺ | 139.06 | Loss of nitro group |
| [M-OCH₃]⁺ | 154.04 | Loss of methoxy group |
| [C₇H₅FO]⁺ | 124.03 | Further fragmentation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
While X-ray crystallography provides the most definitive structural information for this compound in the solid state, a combination of spectroscopic techniques is essential for a complete and robust validation. NMR spectroscopy confirms the atomic connectivity, FT-IR identifies the functional groups, and mass spectrometry verifies the molecular weight. Together, these techniques provide a comprehensive picture of the molecule's structure, ensuring its identity and purity for further research and development.
A Comparative Guide to Fluoronitrobenzene Derivatives in Organic Synthesis
Fluoronitrobenzene derivatives are essential reagents in modern organic synthesis, prized for their role as versatile building blocks in the creation of complex molecules. Their utility stems from a unique electronic structure: the powerful electron-withdrawing effect of the nitro group combined with the high electronegativity of the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SAr).[1] This reactivity makes them invaluable intermediates in the synthesis of a wide array of pharmaceuticals, particularly kinase inhibitors, and as labeling agents for biochemical analysis.[1][2][3]
This guide offers an objective comparison of various fluoronitrobenzene derivatives against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Physicochemical Properties and Reactivity
The reactivity of fluoronitrobenzene derivatives in SAr reactions is their most significant feature. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is greatly enhanced by the presence of electron-withdrawing groups, such as the nitro group, especially when positioned ortho or para to the fluorine atom.[1][4]
In the context of SAr, fluorine is an excellent leaving group due to the high polarity of the carbon-fluorine bond.[1] Generally, for halonitrobenzenes, the rate of substitution follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive electron withdrawal of fluorine, rather than the breaking of the carbon-halogen bond.[5] Consequently, fluoro-substituted compounds often exhibit higher reaction rates than their chloro-substituted counterparts.[1][5]
The reactivity is further amplified by the number of nitro groups. For instance, 1-fluoro-2,4-dinitrobenzene (DNFB) is significantly more reactive than 4-fluoronitrobenzene due to the presence of a second nitro group that further stabilizes the Meisenheimer intermediate.[6]
Comparative Data on Physicochemical Properties
The selection of a specific derivative can be influenced by its physical properties, which affect handling, solubility, and reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 22–24 | 206 | - |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | C₈H₈FNO₃ | 185.15 | 35–37 | 261.5 | 2.3 |
| 2,4-Difluoro-1-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 9–10 | 203–204 | 1.8 |
| 1-Fluoro-2,4-dinitrobenzene (DNFB) | C₆H₃FN₂O₄ | 186.10 | 25.8 | 296 | - |
Data sourced from references[1][7][8].
Performance in Synthetic Reactions
The choice of a fluoronitrobenzene derivative over an alternative, such as a chloronitrobenzene, often leads to improved yields and milder reaction conditions.
Halogen Exchange Fluorination (Halex Process)
The synthesis of fluoronitrobenzenes themselves often involves a nucleophilic aromatic substitution where a chlorine atom is displaced by fluoride. This process, known as the Halex process, highlights the principles of SAr reactivity.
| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Chloronitrobenzene | Potassium Fluoride (KF) | Tetramethylammonium Chloride / DMF | 150 | 15 | 91.58 |
| o-Chloronitrobenzene | Potassium Fluoride (KF) | 18-crown-6 / Tetramethylenesulfone | 180 | 30 | 80 |
| 2,4-Dichloronitrobenzene | Potassium Fluoride (KF) | Sulpholane | 180-250 | - | 68.8 (for 3-chloro-4-fluoro-nitrobenzene) |
Data sourced from references[9][10][11].
Key Derivatives and Their Applications
Certain fluoronitrobenzene derivatives have become indispensable tools in biochemistry and analytical chemistry due to their ability to label specific functional groups.
Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene)
Developed by Frederick Sanger in 1945, 1-fluoro-2,4-dinitrobenzene (DNFB) is famously used for identifying the N-terminal amino acid of polypeptides.[7] It reacts with the free amino group at the N-terminus under mild alkaline conditions. Subsequent acid hydrolysis cleaves all peptide bonds but leaves the stable dinitrophenyl (DNP)-amino acid bond intact.[12][13] The labeled N-terminal amino acid can then be identified chromatographically.[12][13]
While foundational, Sanger's method has been largely superseded by more sensitive or efficient techniques like Dansyl Chloride derivatization and, most notably, Edman degradation, which allows for sequential sequencing of a peptide from the N-terminus.[7][13]
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)
Marfey's reagent is a chiral derivative of DNFB used for the stereochemical analysis of amino acids.[14] It reacts with a racemic or mixed-enantiomer sample of amino acids to form diastereomers. These diastereomeric derivatives can then be separated and quantified using standard reverse-phase HPLC, allowing for the determination of the D- and L-amino acid content of a sample.[14][15] This method is highly effective for complex mixtures and provides high sensitivity due to the strongly UV-active dinitrophenyl chromophore.[14]
Visualizing Key Processes
To better understand the principles and workflows discussed, the following diagrams illustrate the core mechanism of nucleophilic aromatic substitution and a typical experimental workflow using Sanger's reagent.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SAr).
Caption: Experimental workflow for N-terminal analysis using Sanger's Reagent.
Caption: Relative reactivity of leaving groups in SAr reactions.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a typical SAr reaction between 4-fluoronitrobenzene and an amine nucleophile.
-
Reagent Preparation: Dissolve 4-fluoronitrobenzene (1 equivalent) and the desired amine (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF, DMSO). Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2-3 equivalents), to the mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted product.[17]
Protocol for N-Terminal Labeling with Sanger's Reagent
This protocol is adapted from the original method for labeling insulin.[12]
-
Derivatization: Dissolve the peptide or protein sample (e.g., 0.5 g) and sodium bicarbonate (0.5 g) in water (5 mL). In a separate tube, prepare a solution of 1-fluoro-2,4-dinitrobenzene (DNFB) in ethanol (e.g., 0.5 mL DNFB in 10 mL ethanol).[12]
-
Reaction: Mix the two solutions and stir gently for approximately 2 hours at room temperature. The yellow DNP-protein derivative will precipitate.[12]
-
Isolation: Collect the precipitate by centrifugation. Wash the DNP-protein pellet sequentially with water, ethanol, and finally diethyl ether. Air-dry the final product.[12]
-
Hydrolysis: Add 20% HCl to the dried DNP-protein and heat under reflux for 8 hours to hydrolyze the peptide bonds.[12]
-
Extraction & Analysis: After cooling, extract the solution with diethyl ether. The ether layer will contain the acid-stable DNP-N-terminal amino acid, while the aqueous layer will contain the other free amino acids. The ether extract can be dried and analyzed by chromatography to identify the N-terminal residue.[12]
Protocol for Chiral Amino Acid Analysis with Marfey's Reagent
This protocol outlines the derivatization of an amino acid hydrolysate.[18]
-
Sample Preparation: Hydrolyze the peptide or protein sample using 6M HCl at 105 °C for 6-24 hours. Take an aliquot of the hydrolysate and dry it completely (e.g., using a Speedvac).[18]
-
Derivatization: To the dried sample, add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone (e.g., 20 µL of 10 mM solution). Add a base, such as triethylamine in acetone (e.g., 5 µL of 1M solution).[18]
-
Reaction: Mix the solution well and incubate at approximately 37-40 °C for 1-2 hours.[18]
-
Quenching: Stop the reaction by adding 1M HCl.[18]
-
Analysis: The sample is now ready for analysis. Dilute with a suitable mobile phase and inject into a reverse-phase HPLC system for separation and quantification of the D- and L-amino acid diastereomers.[14][19]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 8. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. ovid.com [ovid.com]
- 15. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, a key intermediate in the development of novel therapeutics and agrochemicals. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical strategy.
The synthesis of this compound, typically achieved through the nitration of a substituted aniline precursor, can result in a variety of impurities. These may include unreacted starting materials, positional isomers, and byproducts from side reactions. The presence of such impurities can significantly impact the yield, reactivity, and safety profile of subsequent synthetic steps. Therefore, robust analytical methods are essential to ensure the quality and consistency of the synthesized compound.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods for the analysis of aromatic nitro compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Primary Use | Quantitative analysis of the main compound and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Structural confirmation of the main compound and identification and quantification of major impurities. |
| Strengths | High precision and accuracy for quantification; suitable for a wide range of compounds. | High sensitivity and specificity for impurity identification. | Provides detailed structural information; can be quantitative without a reference standard for every impurity (qNMR). |
| Limitations | Requires reference standards for accurate impurity quantification; may not be suitable for volatile impurities. | Limited to thermally stable and volatile compounds; potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile impurities, such as residual solvents and unreacted starting materials.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 70 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL of the prepared sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used for the structural confirmation of the target compound and the identification of major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Quantitative Data Summary
The following tables present hypothetical data for the purity assessment of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.5 | Unreacted Starting Material |
| 2 | 4.8 | 98.5 | This compound |
| 3 | 5.2 | 1.0 | Isomeric Impurity |
Table 2: GC-MS Impurity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.1 | 0.2 | Dichloromethane (Residual Solvent) |
| 2 | 8.9 | 0.8 | Unreacted Starting Material |
| 3 | 10.2 | 99.0 | This compound |
Table 3: ¹H NMR Analysis
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | s | 1H | Ar-H |
| 7.10 | s | 1H | Ar-H |
| 3.90 | s | 3H | -OCH₃ |
| 2.30 | s | 3H | -CH₃ |
Note: The presence of minor peaks with different chemical shifts and integrations would indicate impurities.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the comprehensive purity assessment of the synthesized compound.
Caption: Detailed workflow for HPLC-based purity analysis.
Conclusion
The purity of this compound is paramount for its successful application in research and development. A multi-technique approach, combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the structural confirmation provided by NMR, offers a robust strategy for comprehensive purity assessment. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers to ensure the quality and reliability of their synthesized materials.
Safety Operating Guide
Proper Disposal of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: A Guide for Laboratory Professionals
Immediate Safety Notice: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a hazardous chemical. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling and disposal procedures should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.
Hazard Profile Summary
The following table summarizes the known hazards of structurally similar chemicals, which should be considered analogous for this compound until specific data becomes available.
| Hazard Classification | Description | Associated Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | 1-Fluoro-4-nitrobenzene |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | 1-Fluoro-4-nitrobenzene |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | 1-Fluoro-4-nitrobenzene |
| Carcinogenicity | Suspected of causing cancer.[1] | 1-Fluoro-4-nitrobenzene |
| Aquatic Hazard | Harmful or toxic to aquatic life with long-lasting effects.[1][2] | 1-Fluoro-4-nitrobenzene, 1-Fluoro-2-nitrobenzene |
Step-by-Step Disposal Protocol
Proper disposal is critical to ensure personnel safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3][4]
Phase 1: Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[5] The label must clearly state the full chemical name: "this compound" and list all known or suspected hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Segregation: This waste stream must be segregated from other laboratory wastes. Specifically, keep halogenated organic waste separate from non-halogenated solvents, as this aids in the disposal process and can reduce costs.[6][7] Do not mix with incompatible materials such as strong oxidizers or bases.
-
Container Management: Keep the waste container closed at all times except when adding waste.[5][6] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel, away from ignition sources, and within secondary containment to prevent spills.[8]
Phase 2: Disposal and Decontamination
-
Engage a Licensed Professional: The primary and required method of disposal is to offer the waste to a licensed and approved hazardous waste disposal company.[3] These companies are equipped to handle and transport hazardous chemicals according to regulatory standards.
-
Recommended Disposal Method: The preferred method for destroying halogenated and nitrated aromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.
-
Disposal of Contaminated Materials: Any materials that come into direct contact with the chemical, such as gloves, weighing paper, or absorbent pads used for cleaning spills, must be considered hazardous waste. These items should be collected in a sealed, labeled bag or container and disposed of along with the chemical waste.
-
Empty Container Disposal: The original chemical container, even when "empty," will contain residue. It must be managed as hazardous waste or triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[9] After proper decontamination, deface the original label and dispose of the container according to your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. nswai.org [nswai.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. The following guidance is based on the safety protocols for structurally similar compounds, including 1-Fluoro-4-nitrobenzene and 1-Fluoro-4-methoxy-2-nitrobenzene. Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield is recommended when there is a significant risk of splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat is advised. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | NIOSH-Approved Respirator | Use a respirator with organic vapor cartridges and a particulate filter (P100) when handling the solid or solutions, especially if dust or aerosols can be generated. Ensure proper fit testing and training. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the key steps for the safe management of this compound.
Experimental Protocols
General Handling Procedures:
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Don all required personal protective equipment as detailed in the table above. Have spill containment materials readily available.
-
Handling:
-
When weighing the solid compound, do so in the fume hood to minimize inhalation risk.
-
Use a spatula for transferring the solid and avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Response:
-
In the event of a spill, immediately evacuate the area and alert your supervisor and institutional safety personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, reaction byproducts, contaminated solvents, and disposable PPE, must be treated as hazardous waste.
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Arrange for pickup and disposal by a licensed waste management company. Do not dispose of this chemical down the drain.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




